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  • Product: 5-nitro-2,3-dihydro-1H-inden-2-amine
  • CAS: 212845-77-7

Core Science & Biosynthesis

Foundational

The 5-Nitro-2,3-dihydro-1H-inden-2-amine Scaffold: Structural Dynamics, Synthetic Methodologies, and Biocatalytic Applications

Executive Summary 5-nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane) is a highly privileged, functionalized bicyclic scaffold utilized extensively in advanced organic synthesis and bioca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane) is a highly privileged, functionalized bicyclic scaffold utilized extensively in advanced organic synthesis and biocatalysis[1]. Featuring a rigid indane core, a primary amine at the 2-position, and a strongly electron-withdrawing nitro group at the 5-position, this molecule serves as a critical building block for complex pharmaceutical agents (such as beta-adrenoceptor agonists)[2] and as a specialized "smart" amine donor in the high-throughput screening of transaminases[3]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, regioselective synthesis, and field-proven applications in enzymatic assays.

Physicochemical Profiling & Structural Dynamics

The structural integrity of 5-nitro-2-aminoindane is defined by the interplay between its fused cyclopentyl ring and the aromatic nitro group. The nitro group acts as a potent electron-withdrawing group (EWG) via both resonance and inductive effects. This significantly reduces the electron density of the aromatic ring, making it highly resistant to further electrophilic aromatic substitution, while subtly decreasing the basicity (pKa) of the aliphatic 2-amino group through inductive through-space effects.

Furthermore, the rigidity of the indane ring restricts the conformational freedom of the amine. This locked geometry makes the molecule an excellent stereochemical probe for mapping the active sites of enzymes[3], particularly for distinguishing between transaminases that accept linear aliphatic amines versus those that accommodate bulky or cyclic substrates.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS Numbers 212845-77-7 (Free base) / 73536-87-5 (HCl salt)
Molecular Formula C₉H₁₀N₂O₂ (Free base) / C₉H₁₁ClN₂O₂ (HCl salt)
Molecular Weight 178.19 g/mol (Free base) / 214.65 g/mol (HCl salt)
Physical Appearance Off-white to brownish crystalline solid
Key Structural Features Fused cyclopentyl ring, 5-nitro (EWG), 2-amino group

Synthetic Pathways & Regioselective Functionalization

The synthesis of 5-nitro-2-aminoindane requires precise control over intermediate formation to avoid unwanted structural isomers. Direct nitration of unprotected 2-aminoindane leads to oxidative degradation; thus, a protection-nitration-deprotection sequence is mandatory[2].

Causality of Regioselectivity: During the electrophilic aromatic substitution (EAS) of the N-protected intermediate, the alkyl groups of the fused cyclopentyl ring act as mild ortho/para directors. However, the 4-position is highly sterically hindered by the adjacent aliphatic ring. Consequently, the incoming nitronium ion is directed almost exclusively to the less hindered 5-position, ensuring high regioselectivity[2].

Synthesis A 2-Aminoindane (Starting Material) B N-Acetyl-2-aminoindane (Protected Intermediate) A->B Ac2O, Et3N (Amine Protection) C 5-Nitro-N-acetyl-2-aminoindane (Regioselective Nitration) B->C HNO3 / H2SO4, 0°C (Sterically Directed EAS) D 5-Nitro-2,3-dihydro-1H-inden-2-amine HCl (Target Compound) C->D 6M HCl, Reflux (Deprotection & Salt Formation)

Synthetic workflow for 5-nitro-2,3-dihydro-1H-inden-2-amine via regioselective nitration.

Protocol 1: Regioselective Synthesis and Isolation
  • Amine Protection: Dissolve 2-aminoindane in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et₃N) followed by dropwise addition of 1.1 equivalents of acetic anhydride (Ac₂O) at 0°C. Stir for 2 hours to yield N-acetyl-2-aminoindane.

  • Regioselective Nitration: Dissolve the protected intermediate in concentrated H₂SO₄ at 0°C. Slowly add a stoichiometric amount of fuming HNO₃. Maintain the temperature strictly below 5°C to prevent di-nitration. Quench over crushed ice to precipitate 5-nitro-N-acetyl-2-aminoindane.

  • Deprotection & Salt Formation: Suspend the precipitate in 6M HCl and reflux for 12 hours. Cool the mixture to precipitate the 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride salt.

  • Self-Validating Checkpoint: Perform ¹H-NMR on the final product. The presence of a distinct downfield singlet (~8.0 ppm) confirms substitution at the 5-position. The absence of a doublet-of-doublets pattern in the aromatic region rules out substitution at the 4-position, validating the regioselectivity of the protocol.

Biocatalysis: High-Throughput Transaminase (TAm) Screening

Enantiomerically pure chiral amines are highly valuable in drug development. Transaminases (TAms) are versatile biocatalysts for their synthesis, but TAm reactions often suffer from unfavorable thermodynamic equilibria (the reaction favors the starting materials)[3].

Mechanistic Causality: 5-nitro-2-aminoindane solves this thermodynamic bottleneck when used as an amine donor. Upon transferring its amine to the Pyridoxal-5'-phosphate (PLP) cofactor, it converts into 5-nitro-2-indanone. The strong EWG nature of the nitro group drives the rapid tautomerization/reaction of this ketone into a highly conjugated enamine, which precipitates as a brownish solid[3],[4]. According to Le Chatelier's principle, this physical removal of the byproduct from the aqueous phase irreversibly drives the equilibrium forward. Furthermore, the visible brown precipitate provides a direct colorimetric readout, enabling rapid, high-throughput screening of TAm libraries without the need for complex chromatography[3].

TAm_Cycle PLP PLP-Enzyme (Resting State) Schiff External Aldimine PLP->Schiff + Amine Donor Donor 5-Nitro-2-aminoindane (Amine Donor) Donor->Schiff Ketimine Ketimine Intermediate Schiff->Ketimine Proton Transfer PMP PMP-Enzyme (Aminated State) Ketimine->PMP Hydrolysis Precipitate Brown Enamine Precipitate (Colorimetric Readout) Ketimine->Precipitate Byproduct Precipitation (Drives Equilibrium) PMP->PLP + Target Ketone (Yields Chiral Amine)

PLP-dependent transaminase catalytic cycle utilizing 5-nitro-2-aminoindane as an amine donor.

Protocol 2: Colorimetric Assay for TAm Screening

(Adapted from the )

  • Reagent Preparation: Prepare a screening buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM PLP, 25 mM 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride, and 10 mM of the target prochiral ketone amino acceptor.

  • Enzyme Addition: Dispense 200 µL of the reagent mixture into a 96-well microtiter plate. Add 20 µL of crude TAm cell lysate (or purified enzyme) to each well.

  • Incubation: Seal the plate and incubate at 30°C with orbital shaking at 200 rpm for 18 hours.

  • Self-Validating Checkpoint: Always include a negative control well containing the amine donor, PLP, and target ketone, but lacking the enzyme lysate. This rules out auto-oxidation or non-enzymatic Schiff base formation. A true positive hit is strictly validated by the formation of a brownish precipitate only in the presence of active TAm.

Medicinal Chemistry & Downstream Applications

Beyond biocatalysis, the 5-nitro-2-aminoindane scaffold is a critical precursor in medicinal chemistry. Catalytic hydrogenation of the nitro group (using Pd/C and H₂ gas) yields 2,5-diaminoindane. This diamine is a highly sought-after intermediate for the synthesis of complex heterocyclic drugs[1].

Notably, derivatives of this scaffold are recognized as key intermediates—and heavily monitored impurities—in the synthesis of complex beta-adrenoceptor agonists like Indacaterol, used in the treatment of chronic obstructive pulmonary disease (COPD)[2]. Researchers must exercise precise solvent engineering (e.g., utilizing biphasic water/octanol systems) during the crystallization of these derivatives, as flexible substituents on the indane core can cause positional disorder within crystal lattices[2].

References

  • Title: A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase Source: Chemical Communications, 2015, 51(97), 17225-17228. (Baud, D., et al. / Almac Group) URL: [Link]

  • Title: 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride - C9H11ClN2O2 Source: Chem-Space URL: [Link]

Sources

Exploratory

The Nitro-Aminoindane Pharmacophore: A Technical Guide to Structure-Activity Relationships and Experimental Validation

Executive Summary The 2-aminoindane scaffold represents a conformationally restricted, privileged structure utilized extensively in both central nervous system (CNS) drug development and agrochemical enzyme inhibition. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoindane scaffold represents a conformationally restricted, privileged structure utilized extensively in both central nervous system (CNS) drug development and agrochemical enzyme inhibition. While substitutions at the 5- and 6-positions with halogens or electron-donating groups have been thoroughly characterized, the introduction of a nitro ( −NO2​ ) group presents a unique pharmacodynamic challenge. This whitepaper dissects the Structure-Activity Relationship (SAR) of nitro-substituted aminoindanes, detailing how the profound electronic and steric perturbations introduced by the nitro group dictate molecular recognition across diverse biological targets.

Physicochemical Causality: The Nitro Group as a Pharmacophoric Modifier

To understand the SAR of nitro-aminoindanes, one must first isolate the physicochemical variables introduced by the −NO2​ moiety compared to the unsubstituted core [1].

  • Electronic Deactivation: The nitro group is one of the most strongly electron-withdrawing substituents available in medicinal chemistry (Hammett constant σp​=0.78 ). Through both inductive ( −I ) and resonance ( −M ) effects, it drastically reduces the electron density of the indane's aromatic ring.

  • Steric Bulk: With a Charton steric parameter ( ν ) of 0.82, the nitro group is significantly bulkier than a methyl group ( ν=0.52 ) and comparable in volume to an iodine atom.

  • Causality in Target Binding: In biological binding pockets that rely on π−π stacking or cation- π interactions, the electron-depleted aromatic ring of a 5-nitro-aminoindane fails to provide sufficient electrostatic attraction. Furthermore, the high polarity and bulk of the nitro group incur a severe energetic desolvation penalty when forced into hydrophobic pockets.

SAR_Logic Nitro 5-Nitro Group (-NO2) Elec Strong Electron Withdrawal Nitro->Elec Steric High Steric Bulk Nitro->Steric Pi Decreased π-π Stacking Elec->Pi Clash Steric Clash in Binding Pocket Steric->Clash Affinity Reduced Target Affinity Pi->Affinity Clash->Affinity

Caption: Logical flow of how the 5-nitro substitution alters pharmacodynamic properties.

SAR Target 1: Phenylalanine Ammonia-Lyase (PAL) Inhibition

A quintessential case study in nitro-aminoindane SAR is found in the inhibition of Phenylalanine Ammonia-Lyase (PAL). 2-Aminoindane-2-phosphonic acid (AIP) is a highly potent, competitive inhibitor of PAL, an enzyme critical for the biosynthesis of phenolic compounds.

In a definitive study by Zoń et al., a series of 5-substituted AIP derivatives were synthesized to map the steric and electronic constraints of the PAL active site () [2]. The SAR revealed a strict intolerance for bulky, highly polar substituents at the 5-position.

Quantitative SAR Data Summary
Compound5-Substitution (R)Electronic Effect (Hammett σp​ )Relative PAL Inhibition Potency
AIP (Control) -H0.00100% (Baseline)
5-Me-AIP -CH 3​ -0.17~10%
5-Br-AIP -Br+0.23~10%
5-NO 2​ -AIP -NO 2​ +0.78< 5% (Severe Loss)

Mechanistic Causality: The data demonstrates that while mild steric bulk (5-Me, 5-Br) is tolerated with a 10-fold loss in potency, the highly polar and electron-withdrawing 5-nitro substitution results in a near-complete loss of binding affinity. The causality lies in the PAL active site's architecture, which tightly accommodates the unsubstituted phenyl ring of L-phenylalanine. The nitro group causes a severe steric clash and disrupts the hydrophobic environment required for transition-state stabilization.

SAR Target 2: Neuropharmacology (Monoamine Modulation)

In the realm of CNS agents, the indane skeleton forms the core of several empathogen-entactogens, such as 5-iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI).

  • Serotonin Transporter (SERT) Affinity: Potent SERT binding requires an electron-rich aromatic system to engage in cation- π interactions with key transporter residues (e.g., Phe335). While electron-donating groups (methoxy) optimize this interaction, the 5-nitro substitution abolishes it, rendering the compound virtually inactive at the transporter.

  • Monoamine Oxidase (MAO) Interaction: MAO enzymes utilize a FAD cofactor to oxidize amines. The orientation of the substrate is guided by an "aromatic cage" (Tyr398 and Tyr435 in MAO-A). The altered electrostatic potential surface of 5-nitro-2-aminoindane prevents optimal alignment within this cage, shifting the molecule from a potential monoamine releaser to a weak, non-selective inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of nitro-aminoindanes must employ self-validating systems. The following protocols integrate internal controls to prevent false positives and analytical artifacts.

Synthesis_Workflow Step1 1. N-Protection (Ac2O, TEA) Step2 2. Nitration (HNO3/H2SO4, 0°C) Step1->Step2 Step3 3. Deprotection (HCl Reflux) Step2->Step3 Step4 4. Orthogonal Validation (NMR, LC-MS) Step3->Step4 Step5 5. Bioassay (PAL/MAO Kinetics) Step4->Step5

Caption: Self-validating synthetic and analytical workflow for nitro-aminoindanes.

Protocol 4.1: Regioselective Synthesis of 5-Nitro-2-aminoindane

Causality of Design: Direct nitration of 2-aminoindane leads to oxidation of the primary amine and a complex mixture of regioisomers. N-acetylation protects the amine and leverages the steric environment of the cyclopentane ring to direct electrophilic aromatic substitution predominantly to the least hindered 5-position.

  • Protection: React 2-aminoindane with acetic anhydride in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Self-Validation Check: Monitor by TLC (n-hexane/EtOAc 1:1); the primary amine spot (ninhydrin positive) must completely disappear before proceeding.

  • Nitration: Dissolve N-acetyl-2-aminoindane in concentrated H 2​ SO 4​ at 0°C. Add a stoichiometric mixture of HNO 3​ /H 2​ SO 4​ dropwise. Maintain strictly at 0°C to prevent dinitration.

  • Deprotection: Reflux the isolated 5-nitro-N-acetyl-2-aminoindane in 6M HCl for 4 hours.

  • Orthogonal Validation: Analyze the final hydrochloride salt via 1 H-NMR.

    • Self-Validation Check: The aromatic region must show exactly three protons with coupling constants indicative of a 1,2,4-trisubstituted benzene ring (e.g., a singlet for H-4, a doublet of doublets for H-6, and a doublet for H-7).

Protocol 4.2: In Vitro PAL Kinetic Assay

Causality of Design: This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring absorbance at 290 nm. A self-validating loop requires a baseline control, a positive inhibition control, and the test compound to rule out assay artifacts (e.g., compound auto-absorbance).

  • Baseline Establishment: Incubate recombinant PAL (0.1 µg/mL) with L-phenylalanine (1 mM) in Tris-HCl buffer (pH 8.5). Record the linear rate of ΔA290​/min .

  • Positive Control Validation: Pre-incubate PAL with unsubstituted AIP (10 µM).

    • Self-Validation Check: The ΔA290​/min must decrease by >90% . If not, the enzyme batch is compromised and the assay must be aborted.

  • Test Compound Evaluation: Pre-incubate PAL with 5-nitro-AIP (10 µM to 1 mM). Measure the reaction rate.

  • Artifact Subtraction: Run a parallel well containing 5-nitro-AIP and L-phenylalanine without PAL.

    • Self-Validation Check: This ensures the nitro compound does not spontaneously degrade or absorb at 290 nm over time, which would artificially skew the kinetic readings.

Conclusion

The SAR of nitro-substituted aminoindanes underscores a fundamental principle in medicinal chemistry: the profound influence of electronic and steric parameters on molecular recognition. Whether targeting plant enzymes like PAL or human monoamine transporters, the nitro group acts as a severe negative determinant for affinity, primarily due to its disruption of π -system interactions and its large desolvation penalty. Understanding these constraints is critical for drug development professionals seeking to optimize the indane pharmacophore.

References

  • Indane - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids Source: Chemistry & Biodiversity (Zoń, J., Miziak, P., Amrhein, N., & Gancarz, R., 2005) URL:[Link]

Foundational

Literature Review and Technical Guide: Bioactivity and Applications of 5-Nitro-2,3-dihydro-1H-inden-2-amine

Executive Summary 5-nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane, CAS: 73536-87-5 for the hydrochloride salt) is a highly functionalized bicyclic amine that serves as a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane, CAS: 73536-87-5 for the hydrochloride salt) is a highly functionalized bicyclic amine that serves as a privileged scaffold in both chemical biology and medicinal chemistry[1],[2]. Unlike simple aliphatic or monocyclic amines, the rigid indane core mimics the phenethylamine pharmacophore, while the C5-nitro substitution introduces a profound electron-withdrawing effect[1].

This whitepaper synthesizes the current literature surrounding this compound, focusing on its two primary domains of bioactivity:

  • Biocatalysis: Its role as a "smart" cyclic amine donor in high-throughput colorimetric screening for transaminases (TAms)[3].

  • Medicinal Chemistry: Its utility as a foundational building block for synthesizing potent ErbB family kinase inhibitors targeting tumor proliferation[4],[5].

Structural Pharmacology & Chemical Biology

The unique reactivity and bioactivity of 5-nitro-2,3-dihydro-1H-inden-2-amine stem from the synergistic relationship between its rigid carbocyclic framework and its electronic distribution. The compound is frequently utilized as a 2[2].

  • The Indane Core: Provides a lipophilic, sterically defined geometry that readily docks into the ATP-binding pockets of kinases and the active sites of transaminases[6],[5].

  • The C5-Nitro Group: Acts as a strong Electron-Withdrawing Group (EWG). In biocatalytic transamination, this EWG destabilizes the resulting ketone byproduct, forcing it into a highly conjugated enamine state that precipitates out of solution[6]. In medicinal chemistry, it serves as a robust, reducible handle for downstream cross-coupling reactions[1].

Biocatalytic Profiling: The Transaminase Colorimetric Assay

Transaminases (TAms) are critical biocatalysts for the asymmetric synthesis of chiral amines. However, screening large enzyme libraries requires rapid, high-throughput assays. 5-nitro-2,3-dihydro-1H-inden-2-amine has been successfully engineered into a 3 to identify TAms capable of accepting cyclic amine donors[3],[6].

Causality of the Assay Design

Standard transaminase reactions suffer from unfavorable thermodynamic equilibria. By utilizing 5-nitro-2-aminoindane as the amine donor, the enzymatic transfer of the amine group to the pyridoxal phosphate (PLP) cofactor leaves behind a 5-nitroindanone derivative. Driven by the C5-nitro EWG, this byproduct rapidly forms a highly conjugated enamine that precipitates as a brownish solid[6]. This precipitation removes the byproduct from the aqueous phase, driving the reaction forward via Le Chatelier's principle and providing a direct visual readout of enzyme activity[3]. Computational docking into the CV-TAm active site (PDB ID: 4AH3) confirms that this cyclic analogue positions itself in optimal proximity to the PLP cofactor[7].

TAm_Assay Donor 5-Nitro-2-aminoindane (Amine Donor) Enzyme Transaminase (TAm) + PLP Cofactor Donor->Enzyme Amino Transfer Acceptor Ketone/Aldehyde (Amine Acceptor) Acceptor->Enzyme Accepts Amino Group ChiralAmine Enantiopure Chiral Amine Enzyme->ChiralAmine Product Formation Precipitate Brownish Precipitate (Conjugated Enamine) Enzyme->Precipitate EWG-Driven Precipitation Precipitate->Enzyme Shifts Equilibrium (Le Chatelier)

Fig 1: Mechanistic workflow of the TAm colorimetric assay driven by the 5-nitro-2-aminoindane EWG.

Protocol 1: High-Throughput Colorimetric Transaminase Screening

Self-Validating System: This protocol incorporates mandatory negative controls to ensure the brownish precipitate is exclusively the result of enzymatic transamination, eliminating false positives from auto-oxidation[6].

  • Preparation: In a standard 96-well microtiter plate, prepare a total reaction volume of 200 µL per well[6].

  • Buffer & Cofactor: Add 100 mM potassium phosphate buffer (adjusted to pH 6.0 – 9.0 depending on the specific TAm optimum) and 0.2 mM pyridoxal phosphate (PLP)[6].

  • Substrate Addition: Introduce 10 mM of the target amine acceptor (e.g., butyraldehyde)[6].

  • Enzyme Loading: Add 0.4 mg/mL of TAm cell lysate (e.g., CV-TAm from Chromobacterium violaceum)[6].

  • Reaction Initiation: Initiate the transamination by adding 25 mM of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride[6].

  • Incubation: Seal the plate and incubate at 30°C with orbital shaking at 500 rpm for 18 hours[6].

  • Validation Controls: Run two parallel negative controls: one well lacking the amine acceptor and one well lacking the TAm enzyme[6].

  • Readout: Visually inspect the wells. A brownish precipitate indicates successful transamination, with visible color changes correlating to conversion levels as low as 1-2%[6].

Quantitative Data Summary
ParameterValue / Description
Amine Donor 5-nitro-2,3-dihydro-1H-inden-2-amine HCl (25 mM)
Amine Acceptor Butyraldehyde (10 mM)
Model Enzyme CV-TAm (Chromobacterium violaceum)
Conversion Rate ~65% (Confirmed via HPLC analysis)
Assay Readout Brownish colored precipitate
Limit of Detection Visible color change at 1% - 2% conversion

Table 1: Performance metrics of the 5-nitro-2-aminoindane TAm colorimetric assay[6],[7].

Medicinal Chemistry: ErbB Kinase Inhibitor Scaffold

Beyond biocatalysis, 5-nitro-2,3-dihydro-1H-inden-2-amine is a critical intermediate in the synthesis of 4[4],[5]. The ErbB family of receptor tyrosine kinases (including EGFR and HER2) regulates cell proliferation; their overexpression is a primary driver in non-small cell lung, breast, and ovarian cancers[5].

Causality of Scaffold Selection

The 2-aminoindane core provides a rigid, lipophilic geometry that competitively occupies the ATP-binding pocket of ErbB family kinases, halting the downstream phosphorylation cascade[5]. The 5-nitro group serves as a masked amine. By first protecting the C2-amine via dimethylation, chemists can subsequently reduce the C5-nitro group to an aniline, which is then coupled to the pyrazolopyridine warhead[4].

ErbB_Inhibition Scaffold 5-Nitro-2-aminoindane Derivative ATP ATP Scaffold->ATP Blocks ErbB ErbB Kinase ATP-Binding Pocket Scaffold->ErbB Competitive Inhibition ATP->ErbB Binds (Normal) Cascade Phosphorylation Cascade ErbB->Cascade Active Tumor Tumor Cell Proliferation Cascade->Tumor Drives Growth

Fig 2: Competitive inhibition of the ErbB kinase ATP-binding pocket by indane-scaffold derivatives.

Protocol 2: Reductive Amination for Kinase Inhibitor Intermediates

Self-Validating System: The use of sodium cyanoborohydride in acidic conditions ensures chemoselectivity. It selectively reduces the transient iminium ion without reducing the highly sensitive C5-nitro group, preserving the functional handle for later stages[4].

  • Reagent Assembly: In a suitable reaction vessel, combine 5.52 g (26 mmol) of (5-Nitro-2,3-dihydro-1H-inden-2-yl)amine hydrochloride with 4.1 g (128 mmol) of paraformaldehyde[4].

  • Solvent & Catalyst: Suspend the mixture in a pharmaceutically acceptable solvent system containing 7.4 mL of glacial acetic acid (HOAc) to facilitate imine formation[4].

  • Selective Reduction: Slowly add 8.1 g (128 mmol) of sodium cyanoborohydride (NaBH3CN) to the mixture[4].

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the primary amine via LC-MS to ensure complete conversion to N,N-Dimethyl-5-nitro-2,3-dihydro-1H-inden-2-amine.

  • Workup: Quench the reaction, neutralize the acetic acid, and extract the N,N-dimethylated product for the downstream reduction of the nitro group[4].

References

  • A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase Source: Chemical Science / Almac Group (2015) URL:3

  • US7807673B2 - 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors Source: Google Patents URL:4

  • 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride (Chemical Profile) Source: Aaron Chemicals URL:1

  • 2-Amino-5-nitroindan hydrochloride | 73536-87-5 (Applications in Analytical Chemistry & Material Science) Source: J&K Scientific LLC URL:2

Sources

Exploratory

Introduction: Unveiling a Versatile Scaffolding for CNS and Medicinal Chemistry

An In-depth Technical Guide to 5-nitro-2,3-dihydro-1H-inden-2-amine for Researchers and Drug Development Professionals 5-nitro-2,3-dihydro-1H-inden-2-amine is a substituted aminoindane derivative that serves as a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-nitro-2,3-dihydro-1H-inden-2-amine for Researchers and Drug Development Professionals

5-nitro-2,3-dihydro-1H-inden-2-amine is a substituted aminoindane derivative that serves as a pivotal building block in medicinal chemistry and pharmacological research. Its rigid conformational structure, an analog of phenethylamines like amphetamine, combined with the versatile nitro functional group, makes it a compound of significant interest for developing novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The aminoindane skeleton is foundational to a range of psychoactive compounds and has been explored for applications from anti-Parkinsonian agents to empathogenic research chemicals.[1][2] The presence of the nitro group at the 5-position not only influences the electronic properties of the aromatic ring but also provides a crucial chemical handle for further synthetic transformations, such as reduction to an amine, enabling the creation of diverse molecular libraries.[3][4]

This guide provides an in-depth examination of 5-nitro-2,3-dihydro-1H-inden-2-amine, its properties, a validated synthesis pathway with mechanistic insights, and its potential applications, designed for professionals in drug discovery and development. The compound is most commonly handled as its hydrochloride salt to enhance stability and solubility.[3]

Core Compound Identifiers

IdentifierValueSource
IUPAC Name 5-nitro-2,3-dihydro-1H-inden-2-amineWikidata[5]
CAS Number (Free Base) 212845-77-7Wikidata[5], MOLBASE[6]
CAS Number (HCl Salt) 73536-87-5Aaron Chemicals[3]
Synonyms 2-Amino-5-nitroindane; 5-nitroindane-2-ylamine; 2,3-Dihydro-5-Nitro-1H-Inden-2-AmineMOLBASE[6]

Part 1: Physicochemical and Structural Characteristics

The structural and physical properties of a compound are foundational to its application in research and development, dictating its solubility, reactivity, and handling requirements.

Structural Data

The core structure consists of a bicyclic indane system, where a benzene ring is fused to a cyclopentane ring. The amine group is located at the 2-position of the cyclopentane ring, and the nitro group is attached to the 5-position of the aromatic ring.

Chemical structure and key identifiers.
Quantitative Physicochemical Properties

The data below pertains to the free base form unless otherwise specified. The hydrochloride salt is typically used in experimental settings to improve aqueous solubility and handling.[3]

PropertyValueNotes
Molecular Formula C₉H₁₀N₂O₂ (Free Base) C₉H₁₁ClN₂O₂ (HCl Salt)Inferred from structure.[3][5]
Molecular Weight 178.19 g/mol (Free Base) 214.65 g/mol (HCl Salt)Calculated from molecular formula.[3][6]
Appearance Expected to be a crystalline solid.Based on similar compounds like 5-Chloro-2-nitroaniline.[7]
Solubility The HCl salt form enhances solubility in water and polar solvents.[3]The free base is expected to have higher solubility in organic solvents.
Canonical SMILES C1C(CC2=CC(=C(C=C21)N(=O)=O)N)[N]Based on heuristic from Wikidata.[5]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine is not widely published in detail, but a robust pathway can be designed based on fundamental principles of organic chemistry, starting from commercially available 2-indanone. This multi-step process involves the introduction of the amine group followed by nitration of the aromatic ring.

Experimental Workflow: Synthesis from 2-Indanone
Proposed synthetic workflow for 5-nitro-2,3-dihydro-1H-inden-2-amine HCl.
Step-by-Step Methodology

Step 1: Reductive Amination of 2-Indanone to form 2-Aminoindane This initial step introduces the key amine functionality. Reductive amination is a reliable method for converting ketones to amines.

  • Protocol:

    • Dissolve 2-indanone (1 eq.) and ammonium acetate (10 eq.) in methanol.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction for 12-24 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction carefully with aqueous HCl, then basify with NaOH to pH > 10.

    • Extract the product, 2-aminoindane, with an organic solvent (e.g., dichloromethane), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Ammonium acetate provides the ammonia source in situ, which forms an imine with the ketone. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate to the amine without reducing the starting ketone.

Step 2: Protection of the Amine Group The amine group is highly reactive and would interfere with the subsequent nitration step. Protecting it as a tert-butyloxycarbonyl (Boc) carbamate prevents side reactions.

  • Protocol:

    • Dissolve the crude 2-aminoindane (1 eq.) in a suitable solvent like tetrahydrofuran (THF).

    • Add triethylamine (Et₃N) (1.2 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).

    • Stir at room temperature for 2-4 hours.

    • Upon completion, remove the solvent in vacuo and purify the resulting Boc-protected 2-aminoindane by column chromatography.

  • Causality: The Boc group is stable under the strongly acidic conditions of nitration and can be easily removed later. Triethylamine acts as a base to neutralize the acid byproduct.

Step 3: Electrophilic Aromatic Nitration This is the key step where the nitro group is introduced onto the aromatic ring. The existing alkyl portion of the indane ring is an ortho-, para-director. Steric hindrance at the 4-position favors substitution at the 5-position.

  • Protocol:

    • Slowly add the Boc-protected 2-aminoindane (1 eq.) to concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Prepare a nitrating mixture of concentrated nitric acid (HNO₃) (1.1 eq.) and concentrated sulfuric acid (2 eq.) and cool it to 0°C.

    • Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5°C.

    • Stir for 1-2 hours at 0°C.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry and concentrate to yield the nitro-substituted product.

  • Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution.[8] Low temperature is critical to control the reaction rate and prevent over-nitration or degradation.

Step 4: Deprotection to Yield the Final Product The final step is the removal of the Boc protecting group to reveal the primary amine, which is then isolated as its hydrochloride salt.

  • Protocol:

    • Dissolve the crude 5-nitro-Boc-2-aminoindane in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).

    • Stir at room temperature for 1-3 hours. The hydrochloride salt of the product will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride.

  • Causality: The Boc group is labile in strong acid. The tert-butyl carbocation that is formed is scavenged, and the resulting primary amine is protonated by the excess HCl to form the stable, crystalline hydrochloride salt.

Part 3: Applications in Research and Drug Development

5-nitro-2,3-dihydro-1H-inden-2-amine is not an end-product therapeutic but rather a versatile intermediate. Its value lies in the strategic combination of the pharmacologically relevant aminoindane core and the synthetically flexible nitro group.

A Scaffold for CNS Drug Discovery

The aminoindane scaffold is structurally related to amphetamines and other psychoactive molecules.[1] Derivatives have been investigated for their effects on monoamine neurotransmitter systems (serotonin, dopamine, norepinephrine), leading to potential applications as entactogens, stimulants, or antidepressants.[9]

G cluster_Core Core Scaffold cluster_Derivatives Bioactive Derivatives A 2-Aminoindane (2-AI) B 5-Iodo-2-aminoindan (5-IAI) (MDMA-like effects) A->B Substitution on Aromatic Ring or Amine C N-Methyl-2-aminoindane (NM2AI) (Entactogenic activity) A->C Substitution on Aromatic Ring or Amine D MDAI (Empathogen) A->D Substitution on Aromatic Ring or Amine E Our Target Compound (5-Nitro-2-aminoindane) A->E Substitution on Aromatic Ring or Amine

Relationship of 5-nitro-2-aminoindane to other bioactive aminoindanes.

The Role of the Nitro Group: The nitro group serves two primary purposes in drug development:

  • A Precursor to Other Functional Groups: The nitro group is readily reduced to a primary amine (-NH₂). This new amine can then be acylated, alkylated, or used in the formation of heterocyclic rings, dramatically expanding the chemical diversity accessible from a single intermediate. This is a common strategy in creating libraries of compounds for high-throughput screening.

  • Bioisostere and Prodrug Component: In specific contexts, the nitroaromatic group itself can be a key pharmacophore. Nitroaromatic compounds have been developed as bioreductive prodrugs for targeting hypoxic tumors, where tumor-specific reductases convert the nitro group to a cytotoxic species.[4] While this application is speculative for this specific molecule, it represents a modern drug design strategy for which this compound is a suitable starting point. It has also been a key feature in antitrypanosomal agents.[10]

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated fume hood. Aromatic nitro compounds can be toxic and are often skin and eye irritants. Amines can also be corrosive and sensitizing. Avoid inhalation of dust and direct contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The hydrochloride salt is generally more stable and less sensitive to air and moisture than the free base.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Self-Validating System: The synthesis protocol includes purification steps (extraction, column chromatography, precipitation/filtration) designed to isolate the desired product and remove hazardous reagents and byproducts. Post-synthesis analysis via NMR, Mass Spectrometry, and HPLC is mandatory to confirm purity and structure before use in any biological assay, ensuring the integrity of downstream data.

References

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Foundational

The 5-Nitro-2-Aminoindane Scaffold: A Technical Guide for Novel CNS Drug Discovery

Executive Summary The indane core represents a privileged scaffold in medicinal chemistry, lending its rigid framework to a variety of successful therapeutic agents.[1] This guide delves into the untapped potential of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane core represents a privileged scaffold in medicinal chemistry, lending its rigid framework to a variety of successful therapeutic agents.[1] This guide delves into the untapped potential of a specific derivative, 5-nitro-2-aminoindane, as a versatile pharmaceutical scaffold for the development of novel central nervous system (CNS) therapeutics. While direct experimental data on this compound is limited, this document provides a comprehensive, in-silico-driven analysis of its synthetic accessibility, predicted pharmacological profile, and potential therapeutic applications, with a particular focus on neurodegenerative disorders. By integrating established structure-activity relationships of the 2-aminoindane class with the known modulatory effects of the nitro functional group, we present a compelling case for the investigation of 5-nitro-2-aminoindane as a promising starting point for next-generation CNS drug discovery programs.

The 2-Aminoindane Core: A Foundation of CNS Activity

The 2-aminoindane framework is a rigid analog of phenethylamine, a core structure in many psychoactive and CNS-acting compounds. This conformational constraint has proven to be a valuable tool in medicinal chemistry, allowing for the fine-tuning of interactions with biological targets. Historically, aminoindanes were first explored for medical use, including as potential anti-Parkinsonian agents.[2][3]

The primary mechanism of action for many 2-aminoindane derivatives involves the modulation of monoamine neurotransmitter systems.[4] These compounds can act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release and/or inhibition of reuptake of these key neurotransmitters.[4] The specific substitution pattern on the aromatic ring and the amine terminus dictates the selectivity and potency of these interactions, giving rise to a wide spectrum of pharmacological effects. For instance, the unsubstituted 2-aminoindane (2-AI) is a selective substrate for NET and DAT, while ring-substituted analogs like 5,6-methylenedioxy-2-aminoindane (MDAI) exhibit increased potency at SERT.[4][5]

Rationale for the 5-Nitro Substitution: A Strategic Modification

The introduction of a nitro group at the 5-position of the 2-aminoindane scaffold is a deliberate design choice aimed at modulating the compound's electronic and pharmacological properties. The nitro group is a strong electron-withdrawing group, which can significantly alter the interaction of the molecule with its biological targets.[6] In the context of drug design, the nitro group can serve as a bioisostere for other functional groups and has been successfully incorporated into a range of approved drugs for various indications, including CNS disorders.[6]

The rationale for investigating 5-nitro-2-aminoindane is threefold:

  • Modulation of Monoamine Transporter Affinity and Selectivity: The electron-withdrawing nature of the nitro group is predicted to alter the binding affinity and selectivity of the 2-aminoindane core for DAT, NET, and SERT. This could lead to a unique pharmacological profile with potential therapeutic advantages.

  • Potential for Monoamine Oxidase (MAO) Inhibition: Several aminoindane derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] The electronic properties of the 5-nitro substituent may enhance this inhibitory activity, offering a potential therapeutic avenue for conditions like Parkinson's disease and depression.[7][8]

  • Novelty and Unexplored Chemical Space: The 5-nitro-2-aminoindane scaffold represents a relatively unexplored area of chemical space, offering the potential for the discovery of novel intellectual property and first-in-class therapeutics.

Proposed Synthesis of 5-Nitro-2-Aminoindane

Synthetic Scheme

G Indanone 2-Indanone NitroIndanone 5-Nitro-2-indanone Indanone->NitroIndanone  Conc. HNO3   Oxime 5-Nitro-2-indanone oxime NitroIndanone->Oxime  Hydroxylamine hydrochloride, Pyridine   Amine 5-Nitro-2-aminoindane Oxime->Amine  Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation)  

Caption: Proposed synthetic pathway for 5-nitro-2-aminoindane.

Detailed Experimental Protocol

Step 1: Nitration of 2-Indanone to 5-Nitro-2-indanone

  • To a stirred solution of 2-indanone in a suitable solvent (e.g., concentrated sulfuric acid), add concentrated nitric acid dropwise at a controlled temperature (typically 0-5 °C).[9]

  • The reaction mixture is stirred at this temperature for a specified period to allow for complete nitration.

  • The reaction is then quenched by carefully pouring the mixture over crushed ice.

  • The precipitated solid, 5-nitro-2-indanone, is collected by filtration, washed with cold water until neutral, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Oximation of 5-Nitro-2-indanone

  • A solution of 5-nitro-2-indanone in a suitable solvent (e.g., ethanol or pyridine) is treated with hydroxylamine hydrochloride.

  • The mixture is heated to reflux for a period to ensure complete conversion to the oxime.

  • Upon cooling, the 5-nitro-2-indanone oxime may precipitate or can be obtained after removal of the solvent under reduced pressure.

  • The crude product is washed with water and can be purified by recrystallization.

Step 3: Reduction of 5-Nitro-2-indanone Oxime to 5-Nitro-2-aminoindane

  • The reduction of the oxime to the corresponding primary amine can be achieved using various reducing agents.[10]

  • Method A (Catalytic Hydrogenation): The oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10]

  • Method B (Chemical Reduction): The oxime can be reduced using a metal-acid system, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid.[11]

  • After the reaction is complete, the reaction mixture is worked up to remove the catalyst or metal salts.

  • The product, 5-nitro-2-aminoindane, is then isolated and purified, typically as a hydrochloride salt, by standard techniques such as crystallization.

Predicted Pharmacological Profile

Based on the extensive literature on substituted 2-aminoindanes, it is possible to make informed predictions about the pharmacological profile of 5-nitro-2-aminoindane.[4][5][12] The primary targets are expected to be the monoamine transporters.

Predicted Interaction with Monoamine Transporters

The introduction of an electron-withdrawing nitro group at the 5-position is anticipated to significantly influence the compound's interaction with DAT, NET, and SERT. Ring substitution in 2-aminoindanes is known to increase potency at SERT while potentially reducing it at DAT and NET.[4]

Table 1: Predicted Monoamine Transporter Activity of 5-Nitro-2-aminoindane

TargetPredicted ActivityRationale
Dopamine Transporter (DAT) Moderate Inhibitor/ReleaserThe 2-aminoindane core is a known DAT ligand. The electron-withdrawing nitro group may decrease potency compared to unsubstituted 2-AI.
Norepinephrine Transporter (NET) Moderate Inhibitor/ReleaserSimilar to DAT, the core structure suggests activity, with the nitro group potentially modulating potency.
Serotonin Transporter (SERT) Potent Inhibitor/ReleaserRing substitution on the 2-aminoindane scaffold generally enhances SERT activity. The strong electron-withdrawing nature of the nitro group is expected to favor this interaction.[4]
Presumed Mechanism of Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Synapse Synaptic Cleft VMAT2->Synapse Release DA DA DA->MAO Metabolism DA->VMAT2 Packaging NE NE NE->MAO Metabolism NE->VMAT2 Packaging SER 5-HT SER->MAO Metabolism SER->VMAT2 Packaging DAT DAT DAT->DA Reuptake NET NET NET->NE Reuptake SERT SERT SERT->SER Reuptake Molecule 5-Nitro-2-aminoindane Molecule->MAO Inhibition Molecule->DAT Inhibition/Reverse Transport Molecule->NET Inhibition/Reverse Transport Molecule->SERT Inhibition/Reverse Transport D_Receptor Dopamine Receptors Synapse->D_Receptor NE_Receptor Norepinephrine Receptors Synapse->NE_Receptor SER_Receptor Serotonin Receptors Synapse->SER_Receptor

Caption: Predicted synaptic mechanism of 5-nitro-2-aminoindane.

Potential Therapeutic Applications

The predicted pharmacological profile of 5-nitro-2-aminoindane suggests its potential utility in a range of CNS disorders.

Neurodegenerative Disorders

The modulation of monoamine levels is a key therapeutic strategy in several neurodegenerative diseases.

  • Parkinson's Disease: The potential for both dopamine reuptake inhibition and MAO-B inhibition makes 5-nitro-2-aminoindane derivatives attractive candidates for Parkinson's disease therapy.[2] By increasing dopaminergic tone through multiple mechanisms, these compounds could offer symptomatic relief.

  • Alzheimer's Disease: While the role of monoamines in Alzheimer's disease is complex, there is growing evidence that targeting these systems can have beneficial effects on cognitive and behavioral symptoms.

Depression and Anxiety Disorders

As a potential triple reuptake inhibitor, 5-nitro-2-aminoindane could be a valuable scaffold for the development of novel antidepressants.[13][14] By elevating the levels of all three key monoamine neurotransmitters, such compounds may offer a broader spectrum of efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Safety and Toxicological Considerations

A critical aspect of developing any new pharmaceutical is a thorough evaluation of its safety profile. For 5-nitro-2-aminoindane, two main areas of concern arise from its structure: the inherent risks associated with nitroaromatic compounds and the potential for off-target effects common to CNS-acting agents.

Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic bioactivation to form reactive intermediates that can be toxic.[1][15] This process, primarily mediated by nitroreductases, can lead to the formation of nitroso and hydroxylamine derivatives, which can cause oxidative stress and cellular damage.[15]

G Nitroaromatic Nitroaromatic Compound (R-NO2) NitroAnion Nitro Anion Radical (R-NO2•−) Nitroaromatic->NitroAnion  Nitroreductase (1e- reduction)   Nitroso Nitroso Derivative (R-NO) NitroAnion->Nitroso  Further Reduction   Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine  Further Reduction   ReactiveSpecies Reactive Species (e.g., covalent binding to macromolecules, oxidative stress) Hydroxylamine->ReactiveSpecies  Oxidation/Activation  

Caption: Bioactivation pathway of nitroaromatic compounds.

In Silico Toxicity Prediction

In the absence of experimental data, in silico toxicology models provide a valuable first-pass assessment of potential liabilities.[16][17][18]

Table 2: Predicted Toxicological Profile of 5-Nitro-2-aminoindane

EndpointPredicted RiskRationale
Mutagenicity/Genotoxicity Moderate to HighAromatic nitro compounds are a structural alert for mutagenicity.[19] Bioactivation can lead to DNA adduct formation.
Hepatotoxicity ModerateSeveral nitroaromatic drugs have been associated with liver injury.[15]
Cardiotoxicity Low to ModerateSome CNS stimulants can have cardiovascular side effects. The specific profile of 5-nitro-2-aminoindane would need to be determined.
Neurotoxicity To be determinedWhile the aminoindane scaffold itself is not typically associated with neurotoxicity at therapeutic doses, high doses of some derivatives have shown potential for adverse effects.[2]

It is imperative that any drug discovery program based on the 5-nitro-2-aminoindane scaffold includes a comprehensive in vitro and in vivo toxicology package to thoroughly assess these potential risks.

Conclusion and Future Directions

The 5-nitro-2-aminoindane scaffold presents a compelling, albeit underexplored, opportunity for the development of novel CNS therapeutics. This in-depth technical guide, based on a synthesis of existing literature and predictive modeling, has outlined a clear path for the investigation of this promising molecular framework. The proposed synthetic route is feasible with standard organic chemistry techniques, and the predicted pharmacological profile suggests a unique interaction with the monoamine neurotransmitter systems.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The first step is the successful synthesis and full analytical characterization of 5-nitro-2-aminoindane.

  • In Vitro Pharmacology: A comprehensive in vitro pharmacological profiling is essential to determine the binding affinities and functional activities at DAT, NET, SERT, and MAO-A/B.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of neurodegenerative disorders and depression.

  • Early Safety Assessment: A thorough in vitro and in vivo safety and toxicology evaluation is critical to de-risk the scaffold for further development.

By systematically addressing these research questions, the full therapeutic potential of the 5-nitro-2-aminoindane scaffold can be unlocked, potentially leading to the discovery of much-needed new treatments for a range of debilitating CNS disorders.

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of 5-nitro-2,3-dihydro-1H-inden-2-amine

Abstract This technical guide provides a comprehensive framework for the determination and understanding of the core thermodynamic properties of 5-nitro-2,3-dihydro-1H-inden-2-amine, a compound of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the core thermodynamic properties of 5-nitro-2,3-dihydro-1H-inden-2-amine, a compound of interest in pharmaceutical and materials science research. In the absence of direct experimental data in the current body of scientific literature, this document outlines a dual-pronged approach, leveraging both state-of-the-art computational chemistry techniques and established experimental methodologies. We present detailed protocols for the theoretical prediction of key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, utilizing Density Functional Theory (DFT). Furthermore, we provide a thorough description of the necessary experimental procedures, from synthesis and purification to calorimetric and thermal analysis, that would yield definitive empirical data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for the comprehensive thermodynamic characterization of this and other novel chemical entities.

Introduction: The Significance of Thermodynamic Properties in Chemical Development

5-nitro-2,3-dihydro-1H-inden-2-amine is a bicyclic aromatic amine containing a nitro functional group. Its structural motifs are found in various biologically active molecules and energetic materials. A thorough understanding of its thermodynamic properties is paramount for several key applications:

  • Drug Development: Thermodynamic parameters such as solubility, stability, and binding affinities are critical in the early stages of drug discovery and development. The enthalpy and entropy of the molecule influence its interaction with biological targets and its formulation characteristics.

  • Materials Science: For applications in energetic materials, the enthalpy of formation is a direct measure of the energy content of the molecule. Thermal stability, as determined by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is crucial for assessing the safety and performance of such materials.[1]

  • Chemical Process Development: The design of safe and efficient large-scale synthesis and purification processes relies on a detailed knowledge of the reaction thermodynamics, including reaction enthalpies and the heat capacities of all components.

As of the date of this publication, a direct experimental determination of the thermodynamic properties of 5-nitro-2,3-dihydro-1H-inden-2-amine has not been reported in the peer-reviewed literature. Therefore, this guide provides a comprehensive strategy for both the in silico prediction and the empirical measurement of these vital parameters.

Theoretical Approach: Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for the estimation of thermodynamic properties. Density Functional Theory (DFT) has emerged as a reliable method for predicting the properties of organic molecules, including those with nitro functional groups.[2][3]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the steps for the computational determination of the thermodynamic properties of 5-nitro-2,3-dihydro-1H-inden-2-amine.

Step 1: Molecular Structure Generation and Initial Optimization

  • Generate the 3D structure of 5-nitro-2,3-dihydro-1H-inden-2-amine using a molecular builder.

  • Perform an initial geometry optimization using a lower-level theory, such as the semi-empirical AM1 method, to obtain a reasonable starting geometry.[2]

Step 2: High-Level Geometry Optimization

  • Perform a full geometry optimization using a DFT method with a suitable basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a commonly used and reliable combination for organic molecules.[4]

  • This step aims to find the lowest energy conformation of the molecule on the potential energy surface.

Step 3: Vibrational Frequency Analysis

  • Perform a vibrational frequency analysis at the same level of theory as the final geometry optimization.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The frequency data is used to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy.

Step 4: Calculation of Thermodynamic Properties

  • From the output of the frequency calculation, the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) can be calculated.

  • The enthalpy of formation is often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.[5]

Diagram: Computational Workflow for Thermodynamic Property Prediction

G cluster_0 Computational Protocol Start Start Build_Structure 1. Build 3D Structure of 5-nitro-2,3-dihydro-1H-inden-2-amine Start->Build_Structure Initial_Opt 2. Initial Geometry Optimization (e.g., AM1) Build_Structure->Initial_Opt DFT_Opt 3. High-Level Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Initial_Opt->DFT_Opt Freq_Analysis 4. Vibrational Frequency Analysis DFT_Opt->Freq_Analysis Check_Freq Imaginary Frequencies? Freq_Analysis->Check_Freq Check_Freq->DFT_Opt Yes Thermo_Calc 5. Calculate Thermodynamic Properties (ΔfH°, S°, Cv) Check_Freq->Thermo_Calc No End End Thermo_Calc->End

Caption: Workflow for the computational prediction of thermodynamic properties.

Expected Computational Data

The following table summarizes the key thermodynamic parameters that can be obtained from the computational protocol described above.

PropertySymbolUnitsSignificance
Enthalpy of Formation (gas)ΔfH°(g)kJ/molThe energy change when one mole of the compound is formed from its constituent elements in their standard states.[6]
Standard Entropy (gas)S°(g)J/(mol·K)A measure of the molecular disorder or randomness of the system.
Heat Capacity at constant volume (gas)Cv(g)J/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant volume.

Experimental Approach: Empirical Determination of Thermodynamic Properties

While computational methods provide valuable estimates, experimental determination remains the gold standard for obtaining accurate thermodynamic data. This section details the necessary experimental workflow, from the synthesis of the target compound to its characterization by calorimetry and thermal analysis.

Synthesis and Purification of 5-nitro-2,3-dihydro-1H-inden-2-amine

The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine can be achieved from commercially available 2-aminoindan.[7][8] A plausible synthetic route involves the nitration of 2-aminoindan. The amino group is highly activating and would direct nitration to the ortho and para positions. However, to achieve selective nitration at the 5-position, protection of the amino group is likely necessary, followed by nitration and deprotection.

Step 1: Protection of the Amino Group

  • React 2-aminoindan with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), to form the N-Boc protected derivative.

Step 2: Nitration

  • The N-Boc protected 2-aminoindan is then nitrated using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the reaction. This should favor nitration at the 5-position of the indane ring.

Step 3: Deprotection

  • The nitro-substituted, N-Boc protected intermediate is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired 5-nitro-2,3-dihydro-1H-inden-2-amine.

Step 4: Purification

  • The crude product should be purified by a suitable method, such as column chromatography or recrystallization, to obtain a sample of high purity (>99.5%), which is essential for accurate thermodynamic measurements. The purity should be confirmed by techniques such as NMR, HPLC, and elemental analysis.

Experimental Determination of Thermodynamic Properties

3.2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the solid state (ΔfH°(cr)) is determined by combustion calorimetry.[9][10]

Protocol:

  • A precisely weighed pellet of the purified compound is placed in a bomb calorimeter.

  • The bomb is pressurized with an excess of pure oxygen.

  • The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.[11]

3.2.2. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine heat capacity, enthalpies of phase transitions, and thermal stability.[9][10]

Protocol:

  • A small, accurately weighed sample of the compound is placed in a DSC/TGA pan.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The DSC measures the heat flow into or out of the sample relative to a reference, allowing for the determination of the heat capacity and the enthalpy of fusion (melting).

  • The TGA measures the change in mass of the sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Diagram: Experimental Workflow for Thermodynamic Characterization

G cluster_1 Experimental Protocol Start_Exp Start Synthesis 1. Synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine Start_Exp->Synthesis Purification 2. Purification (>99.5% purity) Synthesis->Purification Characterization 3. Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Combustion_Cal 4. Combustion Calorimetry Characterization->Combustion_Cal Thermal_Analysis 6. Thermal Analysis (DSC/TGA) Characterization->Thermal_Analysis Calc_Enthalpy 5. Calculate ΔfH°(cr) Combustion_Cal->Calc_Enthalpy End_Exp End Calc_Enthalpy->End_Exp Determine_Props 7. Determine Cp, ΔfusH, and Thermal Stability Thermal_Analysis->Determine_Props Determine_Props->End_Exp

Caption: Workflow for the experimental determination of thermodynamic properties.

Summary of Experimental Data

The following table summarizes the key thermodynamic parameters that would be obtained from the experimental protocols.

PropertySymbolUnitsExperimental TechniqueSignificance
Enthalpy of Formation (solid)ΔfH°(cr)kJ/molCombustion CalorimetryThe energy content of the solid material.
Heat Capacity (solid)Cp(cr)J/(mol·K)Differential Scanning Calorimetry (DSC)The amount of heat required to raise the temperature of one mole of the solid by one degree Kelvin.[12]
Enthalpy of FusionΔfusHkJ/molDifferential Scanning Calorimetry (DSC)The heat absorbed during the melting of the solid.
Decomposition TemperatureTd°C or KThermogravimetric Analysis (TGA)The temperature at which the compound begins to chemically decompose, indicating its thermal stability.[1]

Integration of Computational and Experimental Data

A powerful approach involves the integration of both computational and experimental data. For instance, the experimentally determined enthalpy of formation in the solid phase can be combined with a calculated enthalpy of sublimation to derive an experimental value for the gas-phase enthalpy of formation. This value can then be directly compared with the computationally predicted gas-phase enthalpy of formation to validate the accuracy of the theoretical model.

Conclusion

The thermodynamic properties of 5-nitro-2,3-dihydro-1H-inden-2-amine are essential for its potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive and actionable framework for the determination of these properties in the absence of existing literature data. By combining the predictive power of computational chemistry with the definitive accuracy of experimental methods, a complete thermodynamic profile of this novel compound can be established. The protocols and workflows detailed herein are designed to be broadly applicable for the characterization of other new chemical entities, thereby accelerating the pace of research and development in the chemical sciences.

References

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  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. [Link]

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  • 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. Chemspace. [Link]

  • Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. PMC. [Link]

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  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. ResearchGate. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-nitro-2,3-dihydro-1H-inden-2-amine

Executive Summary The 2-aminoindane scaffold, a rigid analogue of phenylethylamine, represents a versatile pharmacophore with a rich history in medicinal chemistry, leading to compounds with diverse psychopharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoindane scaffold, a rigid analogue of phenylethylamine, represents a versatile pharmacophore with a rich history in medicinal chemistry, leading to compounds with diverse psychopharmacological profiles.[1][2] The subject of this guide, 5-nitro-2,3-dihydro-1H-inden-2-amine, is a derivative whose therapeutic potential remains largely unexplored. The introduction of a 5-nitro group, a potent electron-withdrawing moiety, is predicted to significantly modulate the electronic and steric properties of the parent 2-aminoindane (2-AI) structure, thereby altering its affinity and selectivity for various biological targets. This document provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in the established pharmacology of related aminoindanes and the predictable influence of its unique chemical substitution. We will dissect the rationale for each potential target, propose detailed experimental workflows for validation, and present a logical framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Core Pharmacophore Analysis: The 2-Aminoindane Scaffold

The 2-aminoindane structure can be conceptualized as a conformationally restricted analogue of amphetamine.[1] This rigidity imparts a distinct pharmacological profile compared to more flexible phenylethylamines. The primary mechanism of action for many 2-aminoindane derivatives involves interaction with monoamine systems, specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4]

Substitutions on the aromatic ring are a key determinant of activity and selectivity:

  • Unsubstituted 2-AI: Acts primarily as a selective substrate for NET and DAT, producing stimulant-like effects.[2][4]

  • Ring-Substituted Analogues (e.g., MDAI, MMAI): The addition of electron-donating groups (like methylenedioxy or methoxy) tends to increase potency at SERT, shifting the profile towards that of an entactogen, similar to MDMA.[3][4]

The 5-nitro substitution on 2-aminoindane introduces a strong electron-withdrawing group, a feature less common among psychoactive aminoindanes. This chemical alteration is hypothesized to confer novel pharmacological properties, potentially shifting its primary targets away from monoamine release and towards enzymatic inhibition or receptor modulation, opening new avenues for therapeutic applications in neurodegenerative and psychiatric disorders.

Primary Target Hypothesis I: Monoamine Oxidase-B (MAO-B)

Rationale for Investigation

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters.[5] Inhibition of MAO-B, in particular, is a clinically validated strategy for treating Parkinson's disease, as it increases the synaptic availability of dopamine.[6] Research has demonstrated that the indanone scaffold, structurally related to 5-nitro-2,3-dihydro-1H-inden-2-amine, is a potent and selective scaffold for MAO-B inhibitors.[7] Given that the core indane structure is present and that aromatic substitutions are crucial for potency, we hypothesize that the 5-nitro-indane derivative is a strong candidate for a selective and reversible MAO-B inhibitor.

Therapeutic Relevance
  • Parkinson's Disease: Selective MAO-B inhibitors (e.g., selegiline, rasagiline) are used as both monotherapy in early-stage Parkinson's and as adjuncts to levodopa to reduce motor fluctuations.[5] A novel, potent MAO-B inhibitor could offer improved efficacy or a better side-effect profile.

  • Depression: While non-selective MAOIs are effective antidepressants, their clinical use is limited by side effects.[5] Selective MAO-B inhibition is being explored as a therapeutic strategy for certain subtypes of depression.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate and characterize the interaction of 5-nitro-2,3-dihydro-1H-inden-2-amine with MAO enzymes.

MAO_Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Inhibition cluster_2 Tier 3: Cellular Confirmation Screen MAO-Glo™ Assay (hMAO-A & hMAO-B) IC50 IC50 Determination (10-point dose-response) Screen->IC50 If active Selectivity Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50->Selectivity Kinetics Enzyme Kinetics (Lineweaver-Burk Plot) Selectivity->Kinetics Proceed if potent & selective Reversibility Dialysis Assay Kinetics->Reversibility Determine Ki & mode (Competitive, etc.) CellAssay SH-SY5Y Neuroblastoma Cells (Endogenous MAO activity) Reversibility->CellAssay Confirm mechanism Dopamine Measure Dopamine Levels (Post-MPP+ insult) CellAssay->Dopamine

Caption: Workflow for validating MAO-B as a target.

Step-by-Step Protocol: Tier 1 - Primary Screening with MAO-Glo™ Assay

  • Objective: To rapidly determine the inhibitory activity (IC50) of the test compound against recombinant human MAO-A and MAO-B and to establish its selectivity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., from Promega).

    • MAO-Glo™ Assay Kit (Promega).

    • Test Compound: 5-nitro-2,3-dihydro-1H-inden-2-amine, dissolved in DMSO.

    • Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).

    • 96-well white, opaque microplates.

  • Procedure:

    • Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 1 pM) in the provided buffer. Also prepare dilutions of control inhibitors.

    • In separate wells of the 96-well plate, add 12.5 µL of the appropriate compound dilution or vehicle control (DMSO).

    • Add 12.5 µL of MAO-A or MAO-B enzyme preparation to the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Add 25 µL of the MAO substrate provided in the kit to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a light-generating secondary reaction.

    • Incubate for 20 minutes at room temperature in the dark.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to vehicle controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 100 is typically considered highly selective for MAO-B.[8][9]

Secondary Target Hypothesis II: Monoamine Transporters (DAT, NET, SERT)

Rationale for Investigation

The foundational pharmacology of the 2-aminoindane class is centered on its interaction with monoamine transporters.[10][11] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft. Derivatives can act as either reuptake inhibitors (blockers) or substrates (releasers).[3] The electron-withdrawing nitro group may decrease the basicity of the amine, potentially reducing its ability to act as a substrate (releaser) and favoring a profile as a reuptake inhibitor. Establishing this profile is critical for understanding its potential psychoactive and therapeutic effects.

Therapeutic Relevance
  • Depression & Anxiety: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are first-line treatments.

  • ADHD: Norepinephrine-dopamine reuptake inhibitors (NDRIs) like methylphenidate are standard of care.

  • Substance Use Disorders: Compounds that modulate dopamine and serotonin pathways are under investigation for treating addiction.

Experimental Validation Workflow

This workflow is designed to first determine the binding affinity of the compound for the transporters and then to elucidate the functional consequence of that binding (inhibition vs. release).

Transporter_Validation_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Binding Radioligand Binding Assays (HEK293 cells expressing hDAT, hNET, hSERT) Ki Determine Ki values (Competition vs. specific radioligand) Binding->Ki Uptake Synaptosome Uptake Assay (Measure inhibition of [3H]DA, [3H]NE, [3H]5-HT uptake) Ki->Uptake Proceed if high affinity (Ki < 1 µM) Release Neurotransmitter Release Assay (Measure efflux from pre-loaded cells) Uptake->Release Distinguish Inhibitor vs. Releaser Profile

Caption: Workflow for characterizing monoamine transporter activity.

Step-by-Step Protocol: Phase 1 - Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine, norepinephrine, and serotonin transporters.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

    • Non-specific binding definers: GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).

    • Test Compound and vehicle (DMSO).

    • Scintillation vials and cocktail; filter-mats; cell harvester.

  • Procedure (Example for hDAT):

    • Prepare assay tubes containing buffer, cell membranes (~10-20 µg protein), and a range of concentrations of the test compound.

    • Add the radioligand, [³H]WIN 35,428, at a concentration near its Kd.

    • For non-specific binding determination, prepare a set of tubes containing a saturating concentration of GBR 12909.

    • Incubate the mixture at room temperature for 60-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filter-mats using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filter-mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound by plotting the percentage of specific binding against the log[compound concentration].

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Exploratory Target Hypothesis III: NMDA Receptor Complex

Rationale for Investigation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[12] However, its overactivation leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases.[13] While 2-aminoindanes are not classic NMDA receptor ligands, their neuroprotective potential has been noted in broader contexts.[14][15] We hypothesize that 5-nitro-2,3-dihydro-1H-inden-2-amine may act as a non-competitive antagonist or a negative allosteric modulator (NAM) of the NMDA receptor, offering a pathway to neuroprotection without the side effects of direct channel blockers like ketamine.[16]

Therapeutic Relevance
  • Neuroprotection: Reducing excitotoxic neuronal death in acute conditions like ischemic stroke.

  • Alzheimer's Disease: Modulating glutamatergic dysfunction is a therapeutic strategy (e.g., Memantine).

  • Treatment-Resistant Depression: Modulation of the NMDA receptor is the mechanism of action for rapid-acting antidepressants like esketamine.[16]

Experimental Validation Workflow

NMDA_Validation_Workflow Start Primary Cortical Neurons CaAssay Calcium Imaging Assay (Fura-2 AM Dye) Start->CaAssay Electrophys Whole-Cell Patch Clamp (Measure NMDA-evoked currents) CaAssay->Electrophys If NMDA-evoked Ca2+ influx is reduced Mechanism Determine Mechanism (Voltage-dependence, use-dependence, allosteric effects) Electrophys->Mechanism Characterize inhibition

Caption: Workflow for investigating NMDA receptor modulation.

Step-by-Step Protocol: Calcium Imaging Assay

  • Objective: To determine if the test compound can inhibit the rise in intracellular calcium ([Ca²⁺]i) induced by NMDA receptor activation in primary neurons.

  • Materials:

    • Primary cortical neurons cultured on glass coverslips.

    • Fura-2 AM (calcium-sensitive fluorescent dye).

    • Recording Buffer (e.g., HBSS) containing glycine (co-agonist) but free of Mg²⁺ (which blocks the channel at resting potential).

    • Stimulants: NMDA, Glutamate.

    • Test Compound.

    • Fluorescence microscopy setup with a ratiometric imaging system.

  • Procedure:

    • Load cultured neurons with Fura-2 AM dye for 30-45 minutes at 37°C.

    • Wash the cells and mount the coverslip onto the stage of the microscope in Mg²⁺-free recording buffer.

    • Obtain a stable baseline fluorescence recording by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording emission at ~510 nm.

    • Pre-incubate the cells with the test compound or vehicle for 5-10 minutes.

    • Apply a pulse of NMDA (e.g., 50-100 µM) to the cells and record the change in the F340/F380 fluorescence ratio, which corresponds to the change in [Ca²⁺]i.

    • Wash out the NMDA and allow the cells to recover.

    • Repeat the NMDA application to assess for any run-down.

  • Data Analysis:

    • Calculate the peak amplitude of the NMDA-evoked calcium transient in the presence and absence of the test compound.

    • A statistically significant reduction in the calcium transient in the presence of the compound suggests inhibitory activity at the NMDA receptor complex.

Data Summary and Target Prioritization

To effectively allocate resources, potential targets should be prioritized based on the strength of the rationale and the potential therapeutic impact. The following table summarizes the key hypotheses and go/no-go criteria for advancing 5-nitro-2,3-dihydro-1H-inden-2-amine.

Target ClassSpecific Target(s)Rationale StrengthTherapeutic AreaGo/No-Go Criteria (Initial Screen)
Enzymes MAO-BHigh Parkinson's Disease, DepressionIC50 < 100 nM and SI > 100 for MAO-B
Transporters DAT, NET, SERTHigh Depression, ADHD, AnxietyKi < 1 µM for any transporter
Ion Channels NMDA ReceptorModerate Neurodegeneration, Stroke, Depression>30% inhibition of NMDA-evoked Ca²⁺ influx at 10 µM
Redox Pathways Nrf2 / Oxidative StressExploratory NeuroprotectionEvidence of ROS scavenging or Nrf2 activation in cell-based assays

Priority 1: MAO-B Inhibition. The structural precedent is strong, and a selective, novel MAO-B inhibitor has a clear clinical development path.[6][7] Priority 2: Monoamine Transporter Profiling. This is essential for understanding the compound's overall CNS effects and potential for off-target liabilities or polypharmacology.[3]

Conclusion and Future Directions

5-nitro-2,3-dihydro-1H-inden-2-amine is a novel chemical entity with significant, untapped therapeutic potential. Based on a rigorous analysis of its core scaffold and the influence of the 5-nitro substitution, this guide identifies Monoamine Oxidase-B as the highest-priority therapeutic target, with interactions at Monoamine Transporters and the NMDA Receptor Complex as critical secondary and exploratory avenues.

The experimental workflows detailed herein provide a clear, logical, and technically sound roadmap for drug development professionals. Successful validation at these targets, particularly MAO-B, would position this compound as a promising lead for neurodegenerative disorders like Parkinson's disease. Subsequent steps would involve lead optimization to enhance potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in preclinical animal models of disease. This systematic approach will be instrumental in unlocking the full therapeutic value of this intriguing molecule.

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  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]

  • Lind, G. E. (2018). MODULATION OF NMDA RECEPTOR-MEDIATED SYNAPTIC TRANSMISSION. ScholarWorks at University of Montana. [Link]

  • Ionescu, D. F., et al. (2021). Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. Neuropsychopharmacology. [Link]

  • Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. [Link]

  • Chemspace. (n.d.). 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride. Chemspace. [Link]

  • Gkioni, L., et al. (2023). Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives. International Journal of Molecular Sciences. [Link]

  • Dingledine, R., et al. (2011). Pharmacology of NMDA Receptors. In: Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. European Journal of Medicinal Chemistry. [Link]

  • Grinenko, N. F., et al. (2024). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences. [Link]

  • Papadopoulou, M. V., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PubMed. [Link]

  • Yılmaz, S., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine from indene

Application Note: Regioselective Synthesis of 5-Nitro-2,3-dihydro-1H-inden-2-amine from Indene Retrosynthetic Strategy & Mechanistic Rationale 5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly known as 5-nitro-2-aminoindane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-Nitro-2,3-dihydro-1H-inden-2-amine from Indene

Retrosynthetic Strategy & Mechanistic Rationale

5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly known as 5-nitro-2-aminoindane) is a highly valued rigidified phenethylamine analog utilized in the development of neuroactive compounds, kinase inhibitors, and anti-inflammatory agents[1].

Designing a scalable synthesis for this molecule requires navigating several chemoselective and regioselective challenges. Direct nitration of indene is unselective and prone to oxidative polymerization. Similarly, direct nitration of 2-aminoindane leads to oxidative degradation of the primary amine and yields undesired regioisomers, as the protonated ammonium species (-NH₃⁺) exerts a strong meta-directing effect that overrides the intrinsic directing effects of the indane ring.

To circumvent these issues, we employ a robust, self-validating 5-step linear synthesis:

  • Epoxidation & Rearrangement: Indene is oxidized to 1,2-indanediol monoformate using performic acid, followed by an acid-catalyzed pinacol-type rearrangement to 2-indanone[2].

  • Reductive Amination: 2-Indanone is converted to 2-aminoindane via a Borch reduction using ammonium acetate and sodium cyanoborohydride[3].

  • Amine Protection: N-acetylation protects the primary amine from oxidation and prevents the formation of the meta-directing -NH₃⁺ group during nitration.

  • Regioselective Nitration: The N-acetyl group ensures that the C1 and C3 alkyl groups of the indane ring dictate regioselectivity. The nitronium ion (NO₂⁺) selectively attacks the 5-position due to steric hindrance at the 4-position.

  • Acidic Deprotection: Hydrolysis yields the target 5-nitro-2-aminoindane directly as a stable hydrochloride salt[1].

Workflow Visualization

SynthesisWorkflow Step1 1. Indene Step2 2. 2-Indanone Step1->Step2 H2O2, HCOOH, <40°C Steam Distillation Step3 3. 2-Aminoindane Step2->Step3 NH4OAc, NaBH3CN MeOH, RT, 24h Step4 4. N-Acetyl-2-aminoindane Step3->Step4 Ac2O, Pyridine DCM, 0°C to RT Step5 5. N-Acetyl-5-nitro-2-aminoindane Step4->Step5 HNO3, H2SO4 0-5°C, 1h Step6 6. 5-Nitro-2-aminoindane HCl Step5->Step6 6M HCl, Reflux, 12h Crystallization

Figure 1: Five-step synthetic workflow from Indene to 5-Nitro-2,3-dihydro-1H-inden-2-amine HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Indanone from Indene
  • Procedure: To a stirred solution of indene (1.0 eq) in formic acid, slowly add 30% aqueous H₂O₂ (1.2 eq) while maintaining the internal temperature below 40 °C using an ice bath. Stir the mixture overnight at room temperature. Add 7% (v/v) H₂SO₄ and immediately subject the mixture to steam distillation. Collect the distillate, cool to 0 °C, and filter the precipitated white crystals[2].

  • Causality & Validation: 2-Indanone is highly sensitive to air and heat, readily undergoing aldol condensation. Steam distillation co-distills the product at <100 °C, preventing thermal decomposition[2]. Self-Validation: The product is validated by a distinct melting point of 57–58 °C and the absence of a 300–350 nm UV absorption band, which would indicate 1-indanone contamination.

Step 2: Reductive Amination to 2-Aminoindane
  • Procedure: Dissolve 2-indanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir for 1 hour at room temperature to form the transient imine. Portion-wise, add NaBH₃CN (1.5 eq) and stir for 24 hours. Quench with 1M NaOH, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate in vacuo[3].

  • Causality & Validation: NaBH₃CN is specifically selected over NaBH₄ because it is stable in mildly acidic media (pH ~6) and selectively reduces the protonated iminium ion without reducing the unreacted ketone[4]. Self-Validation: Complete consumption of 2-indanone is monitored via TLC (Hexane:EtOAc 4:1). The product amine reacts with ninhydrin stain to yield a deep purple spot.

Step 3: N-Acetylation (Amine Protection)
  • Procedure: Dissolve crude 2-aminoindane (1.0 eq) and pyridine (1.5 eq) in DCM. Cool to 0 °C. Add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Evaporate the solvent to yield N-(2,3-dihydro-1H-inden-2-yl)acetamide.

  • Causality & Validation: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion and preventing premature protonation of the amine. Self-Validation: The disappearance of the ninhydrin-active spot and the emergence of a strong UV-active spot (254 nm) confirms complete acetylation.

Step 4: Regioselective Nitration
  • Procedure: Dissolve N-(2,3-dihydro-1H-inden-2-yl)acetamide (1.0 eq) in concentrated H₂SO₄ and cool to 0 °C. Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and conc. H₂SO₄ dropwise, keeping the internal temperature strictly below 5 °C. Stir for 1 hour at 0 °C. Pour the mixture over crushed ice. Filter the precipitated N-(5-nitro-2,3-dihydro-1H-inden-2-yl)acetamide, wash with cold water, and dry.

  • Causality & Validation: Strict thermal control (<5 °C) is vital to prevent over-nitration (dinitroindanes) and oxidative cleavage of the cyclopentane ring. Self-Validation: The nitrated product instantly precipitates upon pouring the reaction mixture over ice, providing immediate visual confirmation of a successful reaction and allowing isolation by simple filtration without chromatography.

Step 5: Acidic Deprotection to Target Amine
  • Procedure: Suspend the nitrated acetamide in 6M aqueous HCl. Heat the mixture to reflux for 12 hours. Cool the solution gradually to 0 °C. Filter the precipitated 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride, wash with cold diethyl ether, and dry under high vacuum[1].

  • Causality & Validation: Acidic conditions are preferred over basic hydrolysis because the target amine is isolated directly as a stable hydrochloride salt upon cooling. Self-Validation: The target salt crystallizes directly from the aqueous acid. Purity is confirmed by a sharp melting point and a single peak in reverse-phase HPLC.

Quantitative Data & Yield Summary

StepChemical TransformationIntermediate / ProductTypical Yield (%)Purity (HPLC)
1 Epoxidation / Rearrangement2-Indanone70 - 75%>95%
2 Reductive Amination2-Aminoindane80 - 85%>98%
3 N-Acetylation (Protection)N-Acetyl-2-aminoindane90 - 95%>99%
4 Electrophilic NitrationN-Acetyl-5-nitro-2-aminoindane65 - 70%>96%
5 Acidic Deprotection5-Nitro-2-aminoindane HCl85 - 90%>99%
Overall Linear 5-Step Synthesis Target Compound ~30% >99%

References

  • "2-indanone - Organic Syntheses Procedure" , Organic Syntheses, Coll. Vol. 5, p.647 (1973); Vol. 41, p.53 (1961).[Link]

  • "The Cyanohydridoborate Anion as a Selective Reducing Agent" , Borch, R. F., et al., Journal of the American Chemical Society, 1971, 93 (12), 2897-2904.[Link]

Sources

Application

Application Note: Chemoselective Reductive Amination of 5-Nitroindanone Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 5-nitroindanone scaffold is a highly valuable b...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 5-nitroindanone scaffold is a highly valuable building block in drug discovery, frequently utilized to synthesize conformationally constrained pharmacophores. However, functionalizing the C1-ketone via reductive amination presents a significant chemoselectivity challenge: the aromatic nitro group (-NO₂) is highly susceptible to reduction. Standard reductive amination conditions utilizing catalytic hydrogenation (e.g., H₂/Pd-C) or strong hydride donors (e.g., LiAlH₄, NaBH₄) will inevitably reduce the nitro group to an aniline derivative, destroying the target pharmacophore.

To achieve perfect chemoselectivity, this protocol leverages Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) . STAB is a mild, highly selective reducing agent that demonstrates exceptional tolerance for reducible functional groups, including nitro and cyano moieties[1].

Furthermore, 1-indanones are sterically hindered and electronically deactivated compared to standard aliphatic aldehydes. Direct reductive amination with STAB often results in sluggish kinetics and poor yields. To overcome this, we employ an indirect (stepwise) reductive amination strategy. Titanium(IV) isopropoxide (Ti(OiPr)₄) is introduced as a dual-purpose Lewis acid and water scavenger to drive the quantitative pre-formation of the imine/enamine intermediate[2]. Once the imine is formed, STAB selectively reduces the C=N bond without disturbing the -NO₂ group. This method also avoids the use of Sodium Cyanoborohydride (NaBH₃CN), eliminating the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup.

Reaction Pathway & Selectivity

The following diagram illustrates the chemoselective logic governing this protocol. By strictly controlling the Lewis acid activation and the hydride source, we route the reaction exclusively toward the target 5-nitroindanylamine.

Chemoselectivity SM 5-Nitro-1-indanone + Amine Imine Imine / Iminium Intermediate SM->Imine Ti(OiPr)4 Lewis Acid Target 5-Nitroindanylamine (Target Product) Imine->Target NaBH(OAc)3 Chemoselective SideProd Aminoindanylamine (Over-reduction) Imine->SideProd H2/Pd-C or NaBH4 Non-selective

Fig 1. Chemoselective pathway for 5-nitroindanone amination avoiding nitro reduction.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsFunction
5-Nitro-1-indanone 177.161.0Electrophile / Substrate
Amine (e.g., Benzylamine)Varies1.2 - 1.5Nucleophile
Titanium(IV) isopropoxide 284.222.0Lewis Acid / Dehydrating Agent
STAB (NaBH(OAc)₃) 211.941.5 - 2.0Chemoselective Hydride Donor
Tetrahydrofuran (THF) 72.110.2 MSolvent (Anhydrous)
1M NaOH (aq) 40.00ExcessQuenching Agent / Emulsion Breaker

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure success at each phase.

Phase 1: Imine Pre-formation
  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1-indanone (1.0 eq) and the desired amine (1.2 eq for primary aliphatic; 1.5 eq for hindered/aromatic) in anhydrous THF to achieve a 0.2 M concentration. Purge the flask with Nitrogen or Argon.

  • Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise via syringe at room temperature.

    • Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the sterically hindered ketone and coordinates with the displaced oxygen to drive the equilibrium toward the imine[2].

  • Validation: Stir the mixture at room temperature for 4 to 12 hours. Monitor the reaction via TLC (typically 3:1 Hexanes/EtOAc).

    • Self-Validation Checkpoint: The complete disappearance of the ketone spot and the appearance of a new, often yellow-tinted imine spot confirms successful pre-formation.

Phase 2: Chemoselective Reduction
  • Reduction: Once imine formation is complete, add STAB (1.5 eq) as a solid in a single portion.

    • Causality: STAB is utilized because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, perfectly chemoselective for imines over the highly reducible nitro group[1].

  • Incubation: Stir the suspension at room temperature for 6 to 12 hours. Monitor by TLC until the imine intermediate is fully consumed.

Phase 3: Quench and Emulsion Resolution (Critical Step)
  • Quenching: Do not quench directly with water or brine. Hydrolysis of titanium alkoxides with neutral water generates an intractable, gelatinous Titanium Dioxide (TiO₂) emulsion that will trap your product. Instead, add 1M aqueous NaOH (approx. 2 mL per mmol of Ti(OiPr)₄) dropwise under vigorous stirring.

  • Validation: Stir vigorously for 15–30 minutes.

    • Self-Validation Checkpoint: The dark/cloudy reaction mixture will rapidly transition into a clear organic phase suspended with a bright white, granular precipitate (TiO₂). This visual change guarantees that the emulsion has been successfully broken.

  • Filtration: Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (EtOAc) to ensure complete recovery of the amine product.

Phase 4: Isolation and Purification
  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, potentially with 1% Triethylamine if the product amine streaks).

Experimental Workflow Diagram

Workflow Step1 1. Imine Formation Mix Ketone, Amine, Ti(OiPr)4 in dry THF (R.T., 4-12 h) Step2 2. Reduction Add NaBH(OAc)3 Stir at R.T. (6-12 h) Step1->Step2 Step3 3. Quench & Filter Add 1M NaOH or aq. NH3 Filter TiO2 salts through Celite Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, Hexanes/EtOAc) Step4->Step5

Fig 2. Step-by-step workflow including the critical TiO2 filtration step.

Substrate Scope & Quantitative Data

The efficiency of this protocol varies slightly depending on the nucleophilicity and steric profile of the amine used. The table below summarizes expected reaction times and yields for different amine classes reacting with 5-nitro-1-indanone.

Amine ClassExample AmineEquivalentsTi(OiPr)₄ TimeSTAB TimeExpected Yield
Primary Aliphatic Benzylamine1.24 h6 h85 - 92%
Primary Hindered Isopropylamine1.58 h12 h75 - 82%
Secondary Aliphatic Morpholine1.26 h8 h80 - 88%
Primary Aromatic Aniline1.512 h16 h65 - 75%

Note: Aromatic amines (anilines) are less nucleophilic, requiring extended imine formation times. If the imine formation stalls with anilines, gentle heating (40 °C) during Phase 1 may be applied before cooling to room temperature for the STAB reduction.

References

1.[1] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[2] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Method

Preparation of Radiolabeled 5-Nitro-2,3-dihydro-1H-inden-2-amine and its Derivatives: An Application Note

Executive Summary & Pharmacological Context 5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane) is a highly versatile pharmacophore and a critical intermediate in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly referred to as 5-nitro-2-aminoindane) is a highly versatile pharmacophore and a critical intermediate in the synthesis of advanced therapeutics, including ErbB family kinase inhibitors[1]. To evaluate the pharmacokinetics, tissue distribution, and target engagement of these indane-derived therapeutics, robust radiolabeling strategies are required.

This application note details two divergent, self-validating radiolabeling workflows:

  • Tritium ( 3 H) Labeling via Iridium-catalyzed Hydrogen Isotope Exchange (HIE) for in vitro binding assays and ADME profiling.

  • Carbon-11 ( 11 C) Labeling via rapid reductive amination for in vivo Positron Emission Tomography (PET) imaging.

Workflow cluster_0 In Vitro / ADME Applications cluster_1 In Vivo PET Imaging A 5-Nitro-2,3-dihydro-1H-inden-2-amine B1 Tritium (³H) Labeling A->B1 Isotope Exchange B2 Carbon-11 (¹¹C) Labeling A->B2 N-Alkylation C1 Ir(I) Kerr Catalyst + ³H₂ gas Hydrogen Isotope Exchange B1->C1 D1 [³H]-5-Nitro-2-aminoindane (Core Labeled) C1->D1 C2 [¹¹C]HCHO + NaBH₃CN Reductive Amination B2->C2 D2 [¹¹C]-N,N-Dimethyl Derivative (N-Methyl Labeled) C2->D2

Workflow for divergent radiolabeling of 5-nitro-2,3-dihydro-1H-inden-2-amine.

Mechanistic Rationale & Strategy Selection

Tritium Labeling via Hydrogen Isotope Exchange (HIE)

For early-stage ADME studies, altering the chemical structure of the drug candidate is unacceptable. We utilize a homogeneous Iridium(I)-catalyzed HIE approach using Kerr's catalyst. Causality of Experimental Choice: Traditional reductive tritiation requires halogenated precursors, adding synthetic burden. Kerr's catalyst, possessing bulky N-heterocyclic carbene (NHC) and phosphine ligands, stabilizes the Ir(I) center and allows for highly selective, directed C-H activation even in polar media[2]. By utilizing sub-atmospheric tritium gas (60 mbar), we mitigate radioactive gas handling risks while driving sufficient isotopic exchange to achieve high molar activity[3].

Carbon-11 Labeling via Reductive Amination

For PET imaging, the short half-life of 11 C ( t1/2​=20.4 min) demands ultra-fast chemistry. The primary amine of the indane core is converted to an N,N -dimethyl derivative, a common modification in ErbB inhibitors[1]. Causality of Experimental Choice: Standard radiomethylation using[ 11 C]CH 3​ I often leads to over-alkylation and requires strictly anhydrous, basic conditions that degrade sensitive functional groups. Conversely, reductive amination using [ 11 C]formaldehyde and NaBH 3​ CN is highly selective and proceeds rapidly in aqueous environments. The addition of a PBS buffer to the DMF reaction mixture actively accelerates the iminium ion reduction, increasing the radiochemical yield up to 5-fold compared to purely organic conditions[4].

Pathway R Radiolabeled Indane Derivative E ErbB Family Kinase (EGFR/HER2) R->E Binds ATP Pocket (PET Quantified) P PI3K / AKT Pathway E->P Inhibits Phosphorylation M RAS / MAPK Pathway E->M Inhibits Activation A Cell Cycle Arrest & Apoptosis P->A Induces M->A Induces

Mechanism of ErbB kinase inhibitors utilizing the radiolabeled indane pharmacophore.

Experimental Protocols

Protocol A: Iridium-Catalyzed Tritium Labeling (HIE)

This protocol establishes a self-validating loop by integrating a silica-filtration step prior to HPLC, ensuring that residual heavy metals do not quench the Liquid Scintillation Counting (LSC) signal.

  • Preparation: In a heavy-walled glass tritiation vessel, dissolve 5-nitro-2,3-dihydro-1H-inden-2-amine (5.0 mg, 0.028 mmol) and Kerr's Ir(I) catalyst (10 mol%) in anhydrous dichloromethane (1.0 mL).

  • Degassing: Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which would otherwise irreversibly oxidize and deactivate the Ir(I) catalyst.

  • Isotope Exchange: Introduce 3 H 2​ gas to a pressure of 60 mbar. Stir the reaction vigorously at 25°C for 3 hours. Rationale: 60 mbar provides a stoichiometric excess of tritium while maintaining a negative pressure system for safety[3].

  • Quenching & Filtration: Evaporate the solvent and labile tritium under a stream of nitrogen. Redissolve in methanol (1 mL) and pass through a short silica gel pad. Rationale: Removing the Ir(I) complex prevents baseline noise and signal quenching during radiochemical purity analysis.

  • Purification: Isolate the product via semi-preparative reverse-phase HPLC (Water/MeCN gradient with 0.1% TFA).

Protocol B: Synthesis of [ N -methyl- 11 C]- N,N -dimethyl-5-nitro-2,3-dihydro-1H-inden-2-amine

This protocol utilizes an aqueous-organic matrix to kinetically favor the reductive amination within the strict temporal limits of 11 C.

  • Precursor Oxidation: Deliver cyclotron-produced [ 11 C]CH 3​ I into a V-vial containing trimethylamine N-oxide (TMAO, 2 mg) in DMF (100 μL) at 80°C. Rationale: TMAO acts as a mild oxygen-transfer agent, cleanly converting [ 11 C]CH 3​ I to [ 11 C]formaldehyde without over-oxidizing it to unreactive [ 11 C]CO 2​ [4].

  • Reductive Amination: Distill the generated [ 11 C]formaldehyde under a helium stream into a secondary reaction vial containing 5-nitro-2,3-dihydro-1H-inden-2-amine (1.5 mg) and NaBH 3​ CN (3 mg) dissolved in a 1:3 mixture of DMF and PBS buffer (400 μL).

  • Incubation: Heat the sealed vial at 90°C for exactly 5 minutes. Rationale: The aqueous PBS environment dramatically accelerates the reduction of the transient iminium ion, maximizing yield before isotopic decay occurs[4].

  • Purification & Formulation: Quench the reaction with HPLC mobile phase (1 mL) and purify via radio-HPLC. Collect the radioactive peak, dilute with water, trap on a C18 Sep-Pak, elute with ethanol (1 mL), and formulate with sterile saline (9 mL) for immediate injection.

Quantitative Data Summary

The table below summarizes the expected analytical parameters for both radiolabeling workflows, providing a benchmark for internal quality control.

ParameterProtocol A (Tritium Labeling)Protocol B (Carbon-11 Labeling)
Isotope 3 H (Half-life: 12.3 years) 11 C (Half-life: 20.4 min)
Labeled Position Indane Core (C-H exchange) N -Methyl Group
Reaction Time 2 - 3 hours5 minutes
Radiochemical Yield (RCY) 40 - 60%> 75% (Decay-corrected)
Radiochemical Purity (RCP) > 99%> 95%
Molar Activity ( Am​ ) 10 - 30 Ci/mmol50 - 100 GBq/μmol
Primary Application In vitro binding, ADME profilingIn vivo PET imaging

References

  • Vertex Pharmaceuticals Inc. (2010). 2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors (US Patent 7,807,673 B2). Google Patents.[1]

  • Stork, C. M., et al. (2023). Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas. Angewandte Chemie International Edition.[2]

  • Derdau, V., et al. (2018). Highly Selective Directed Iridium‐Catalyzed Hydrogen Isotope Exchange Reactions of Aliphatic Amides. Angewandte Chemie International Edition.[3]

  • Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry.[4]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Nitro-Aminoindanes via Chemoselective Reductive Amination

Executive Summary The aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroprotective agents, monoamine oxidase (MAO) inhibitors, and G-protein c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroprotective agents, monoamine oxidase (MAO) inhibitors, and G-protein coupled receptor (GPCR) ligands. Nitro-aminoindanes are highly versatile synthetic intermediates; the nitro group acts as a masked amine that can be subsequently reduced and derivatized to explore complex structure-activity relationships (SAR)[1].

This application note details a highly efficient, microwave-assisted reductive amination protocol for synthesizing nitro-aminoindanes. By combining dielectric heating with a chemoselective reducing agent, this methodology overcomes the traditional steric and thermodynamic barriers associated with sterically hindered indanones, providing drug development professionals with a rapid, scalable, and self-validating workflow.

Strategic Rationale & Mechanistic Insights

The conversion of nitroindanones (e.g., 4-nitroindan-1-one or 6-nitroindan-1-one) to nitro-aminoindanes via classical reductive amination is notoriously challenging. The bicyclic indanone core presents significant steric hindrance, while the strongly electron-withdrawing nitro group can alter the electronic landscape of the fused aromatic system, slowing down nucleophilic attack[2].

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. The microwave field forces polar molecules (the solvent and the amine) to rapidly align and realign, generating intense, localized frictional heat. This directly accelerates the condensation of the amine with the ketone, driving the rapid elimination of water and pushing the equilibrium toward the critical imine/iminium intermediate[3].

Chemoselectivity via STAB: To prevent the over-reduction of the starting material, Sodium triacetoxyborohydride (STAB) is selected over standard sodium borohydride (NaBH₄). STAB is sterically bulky and electronically deactivated by its three acetoxy ligands. Consequently, it is too mild to reduce the unreacted indanone carbonyl but perfectly calibrated to reduce the more electrophilic in situ generated iminium ion[3]. This deliberate pairing of microwave thermodynamics with STAB chemoselectivity ensures a clean reaction profile devoid of nitroindanol byproducts.

Reaction Workflow

MW_Reductive_Amination N1 Nitroindanone + Amine N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack N3 Iminium Ion Formation N2->N3 -H2O (MW Heating) N4 Nitro-aminoindane (Product) N3->N4 STAB Reduction

Microwave-assisted reductive amination pathway from nitroindanone to nitro-aminoindane.

Comparative Performance Data

The implementation of microwave irradiation drastically alters the reaction kinetics and yield profile compared to conventional thermal reflux.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 80 °C (Reflux)80 °C
Reaction Time 12 – 24 hours20 – 25 minutes
Average Yield 45% – 60%85% – 95%
Byproduct Profile High (Nitroindanol formation)Low (Highly chemoselective)
Scalability Limited by prolonged heatingExcellent (up to 50 mmol per vessel)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable criteria to ensure the chemical integrity of the process before proceeding to the next step.

Reagent Preparation & Activation
  • Step: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of the nitroindanone (e.g., 5.0 mmol) and 1.2 equivalents of the desired primary or secondary amine in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Step: Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) followed by 1.0 equivalent of glacial acetic acid.

  • Causality: The acetic acid lowers the pH to ~4–5. This weakly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack, and later protonates the hemiaminal hydroxyl group to facilitate its departure as water[3].

  • Self-Validation Check: The mixture should form a uniform suspension. A slight color shift (often to a deeper yellow/orange) indicates the initial formation of the hemiaminal complex.

Microwave Irradiation
  • Step: Seal the vial with a Teflon-lined septum cap. Place the vial into a dedicated laboratory microwave synthesizer.

  • Parameters:

    • Temperature: 80 °C

    • Time: 25 minutes

    • Power: Dynamic (Max 150 W)

    • Cooling: Compressed air cooling post-run.

  • Self-Validation Check: Monitor the real-time pressure curve on the microwave interface. The pressure should stabilize at a low, constant level (typically <3 bar). A sudden spike in pressure indicates uncontrolled decomposition, whereas a stable curve validates a controlled reductive amination.

Reaction Monitoring & Quenching
  • Step: Upon completion and cooling to room temperature, remove a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validation Check: The UV-active spot corresponding to the starting nitroindanone should be completely absent. A new, more polar spot that stains positively with ninhydrin or Dragendorff's reagent confirms the presence of the basic amine product.

  • Step: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃.

  • Causality: The basic quench neutralizes the acetic acid and safely decomposes any residual STAB, preventing the degradation of the newly formed nitro-aminoindane during concentration.

Isolation & Purification
  • Step: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Step: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure nitro-aminoindane.

Downstream Pharmacological Application

Once synthesized, the nitro-aminoindane intermediate is typically subjected to catalytic hydrogenation (e.g., Pd/C and H₂) to yield a diaminoindane. This diamine scaffold is a critical branching point in drug discovery. It can be functionalized into sulfonamides, ureas, or amides to generate highly selective inhibitors for enzymes such as Carbonic Anhydrase or Monoamine Oxidase B (MAO-B)[1].

Pharmacological_Pathway Step1 Nitro-aminoindane (Synthetic Intermediate) Step2 Aminoindane Pharmacophore Step1->Step2 Nitro Reduction & Derivatization Step3 MAO-B Enzyme Active Site Step2->Step3 Competitive Inhibition Step4 Dopamine Preservation Step3->Step4 Prevents Degradation Step5 Neuroprotective Efficacy Step4->Step5 Enhanced Signaling

Downstream pharmacological application of aminoindane scaffolds in neuroprotection.

References

1.[1] Title: Microwave-assisted synthesis and bioevaluation of new sulfonamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. URL: [Link]

2.[2] Title: Synthesis and Applications of tert-Butanesulfinamide. Source: Chemical Reviews, 2010. URL: [Link]

3.[3] Title: PROFILES OF SCIENCE IDENTITY DEVELOPMENT IN A DIVERSE, PRIMARILY UNDERGRADUATE INSTITUTION, AND SYNTHESIS OF DONEPEZIL ANALOGS. Source: Zenodo, 2022. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 5-Nitro-2-Aminoindane

Welcome to the technical support center for the purification of 5-nitro-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-nitro-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges during the purification of this crucial intermediate. Our focus is not just on procedural steps but on the underlying chemical principles that dictate success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling crude 5-nitro-2-aminoindane.

Q1: What are the most common impurities I should expect in my crude 5-nitro-2-aminoindane product?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis involves the nitration of 2-aminoindane or a protected precursor. Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 2-aminoindane or its N-protected form.

  • Regioisomers: Nitration of the indane ring can also yield other isomers, such as 4-nitro-2-aminoindane or 6-nitro-2-aminoindane. Their relative abundance depends heavily on the nitrating agent and reaction conditions.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-2-aminoindane species.

  • Oxidation Products: The amino group is susceptible to oxidation, which can result in colored impurities.[1] Similarly, the benzylic protons of the indane ring system can be susceptible to oxidation.

  • Residual Reagents and Solvents: Acids from the nitration mixture (e.g., sulfuric acid, nitric acid) and reaction solvents.

Q2: My crude product is a dark, oily substance, but I expected a solid. What happened and how do I proceed?

A2: "Oiling out" instead of solidifying is a common issue, often caused by a significant concentration of impurities that depress the product's melting point or by residual solvent.[2]

  • Causality: Impurities disrupt the crystal lattice formation of the desired compound, preventing it from solidifying. High-boiling point solvents like DMF or DMSO, if not adequately removed during work-up, can also trap the product in a liquid state.

  • Recommended Strategy: Do not attempt to directly recrystallize the oil. The first and most effective step is an acid-base extraction . This technique specifically targets your basic amino-functionalized product and separates it from neutral impurities (like dinitrated byproducts or unreacted protected starting materials) and acidic residues.[3][4][5] After extraction and recovery, you should obtain a more solid, albeit still impure, product that is amenable to recrystallization.

Q3: My purified 5-nitro-2-aminoindane is discolored (e.g., brown or dark yellow). How can I improve its appearance?

A3: Discoloration is typically due to trace, highly conjugated (colored) impurities or minor oxidation of the aromatic amine.[6]

  • Solution: An activated charcoal treatment during the final recrystallization step is highly effective. After dissolving your product in the minimum amount of hot recrystallization solvent, add a very small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your product, so use it sparingly to avoid significant yield loss.

Purification Strategy Decision Workflow

This diagram provides a logical workflow for selecting the appropriate purification strategy based on the nature of your crude product.

G start Crude 5-Nitro-2-Aminoindane Product is_solid Is the product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily/Tarry) recrystallize_initial Attempt Recrystallization is_solid->recrystallize_initial Yes re_recrystallize Recrystallize Purified Solid acid_base->re_recrystallize purity_check1 Assess Purity (TLC/NMR) recrystallize_initial->purity_check1 column_chrom Perform Column Chromatography purity_check1->column_chrom Purity <98% or Multiple Impurities final_product Pure Product purity_check1->final_product Purity >98% purity_check2 Assess Purity (TLC/NMR) column_chrom->purity_check2 purity_check2->final_product Purity >98% purity_check2->re_recrystallize Minor Impurities Remain re_recrystallize->purity_check2

Caption: Decision workflow for purification strategy.

Troubleshooting Guide: Specific Scenarios

This section provides detailed solutions to specific experimental problems in a question-and-answer format.

Scenario 1: Acid-Base Extraction

Q: I performed an acid-base extraction, but a thick emulsion formed at the interface between the organic and aqueous layers that won't separate. What should I do?

A: Emulsion formation is common when extracting amines, often due to fine particulate matter or insufficient ionic strength in the aqueous layer.

  • Causality: The amine salt can act as a surfactant, stabilizing the suspension of the two immiscible layers.

  • Solutions:

    • "Break" the Emulsion: Add a small amount of saturated aqueous sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to force the separation of the layers.[7]

    • Filtration: If brine fails, filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Patience & Technique: Gently swirl the separatory funnel instead of shaking it vigorously. While slower, this minimizes emulsion formation from the start.

Q: My product recovery after neutralizing the acidic aqueous layer and back-extracting is very low. Where did my product go?

A: This is a frequent problem with several potential causes, all related to the solubility of the free base and its salt.

  • Causality & Solutions:

    • Incomplete Neutralization: You may not have added enough base to fully deprotonate the amine hydrochloride salt. The salt form remains highly water-soluble.[8] Solution: Monitor the pH of the aqueous layer with pH paper. Continue adding base (e.g., 1M NaOH) until the solution is distinctly basic (pH > 10).

    • Insufficient Back-Extraction: Your product may have some slight solubility in the basic aqueous solution. Solution: Perform multiple extractions (at least 3) with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) each time. Combining these organic layers will maximize recovery.[8][9]

    • Product Precipitation: If the free base (the neutral 5-nitro-2-aminoindane) is not very soluble in the organic solvent used for back-extraction, it may precipitate out of the aqueous solution as a fine solid upon neutralization. Solution: If you observe a precipitate, collect it by vacuum filtration before attempting the back-extraction. Then, proceed to extract the filtrate to recover any dissolved product.

Scenario 2: Recrystallization

Q: I've dissolved my crude product in a hot solvent, but no crystals form even after cooling in an ice bath. What's wrong?

A: Crystal formation requires a supersaturated solution, and nucleation can sometimes be slow to initiate.

  • Causality & Solutions:

    • Too Much Solvent: You may have added too much solvent, meaning the solution is not saturated even when cold.[10] Solution: Boil off some of the solvent on a steam bath or hot plate in a fume hood to concentrate the solution. Allow it to cool again.

    • Lack of Nucleation Sites: Spontaneous crystal formation can be difficult. Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" of pure product if you have one.

    • Inappropriate Solvent: The chosen solvent may be too good, keeping the product soluble even at low temperatures.[11] Solution: Consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise while hot until the solution just begins to turn cloudy. Add a final drop or two of the good solvent to clarify and then allow it to cool slowly.[2]

Solvent SystemSuitability for 5-Nitro-2-AminoindaneRationale
Ethanol/Water ExcellentEthanol is a good solvent for the polar molecule at high temperatures. The addition of water as an anti-solvent drastically reduces solubility upon cooling.
Ethyl Acetate/Hexane GoodEthyl acetate can dissolve the compound, while hexane acts as a non-polar anti-solvent. Good for removing non-polar impurities.
Methanol FairMay be too good of a solvent, potentially leading to lower yields unless carefully concentrated.
Dichloromethane PoorThe boiling point is low, making it difficult to maintain a hot, saturated solution. Better suited for chromatography.
Scenario 3: Column Chromatography

Q: My compound is streaking badly on the TLC plate and seems to be sticking to the baseline. How can I get it to move during column chromatography?

A: The basic amine group on your molecule is strongly interacting with the acidic silica gel (SiO₂), causing poor elution.

  • Causality: Silica gel is acidic and can protonate basic compounds like amines, causing them to bind very tightly to the stationary phase.[12]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica.[12] This allows your compound to elute properly without streaking.

    • Switch to a Different Stationary Phase: If the issue persists, consider using a different stationary phase. Neutral alumina can be a good alternative to silica for purifying basic compounds.[13]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate 5-nitro-2-aminoindane from neutral and acidic impurities.

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (100 mL). Stopper the funnel, invert, and vent. Shake for 1-2 minutes, venting frequently.[4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using DCM, the organic layer will be the lower layer). Extract the organic layer two more times with 50 mL portions of 1M HCl, combining all aqueous extracts.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide solution while stirring until the solution is strongly basic (test with pH paper, target pH > 10). The 5-nitro-2-aminoindane should precipitate as a solid.[5][8]

  • Back-Extraction: Transfer the neutralized mixture back to a separatory funnel. Extract the aqueous slurry three times with 75 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts. Wash once with 50 mL of brine, then dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]

Protocol 2: Recrystallization for Final Polishing

This protocol is for the final purification of the solid product obtained from extraction or chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your product in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, it's too soluble. If it doesn't dissolve, heat the tube. If it dissolves when hot but reappears upon cooling, you have found a good single solvent. If no single solvent works, use a mixed-solvent system (e.g., ethanol/water).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.[10][14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: If using a mixed-solvent system, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until it becomes faintly cloudy. Add a drop of the "good" solvent to clarify. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[6][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Allow the crystals to air-dry on the filter, then transfer them to a watch glass to dry completely.

By methodically applying these principles and protocols, you can effectively troubleshoot purification challenges and obtain high-purity 5-nitro-2-aminoindane for your research and development needs.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Bhagat, U. K. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
  • Acid-Base Extraction. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.).
  • Recrystallization 2. (n.d.).
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
  • Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • PubChem. (n.d.). 2-Amino-5-Nitrophenol.

Sources

Optimization

Technical Support Center: 2-Aminoindane Regioisomer Separation

Welcome to the Technical Support and Troubleshooting Center for the synthesis and isolation of 2-aminoindane derivatives. Ring-substituted 2-aminoindanes are critical scaffolds in drug development, particularly for their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and isolation of 2-aminoindane derivatives. Ring-substituted 2-aminoindanes are critical scaffolds in drug development, particularly for their highly specific interactions with plasma membrane monoamine transporters . However, the synthesis of these compounds frequently halts at a notorious bottleneck: the separation of the 4-nitro and 5-nitro regioisomers following electrophilic aromatic substitution.

This guide provides field-proven strategies, mechanistic explanations, and validated protocols to help you bypass co-elution issues and successfully isolate isomerically pure compounds.

Frequently Asked Questions (FAQs)

Q: Why does nitration of 2-aminoindane always yield a mixture of 4-nitro and 5-nitro isomers? A: The regioselectivity is dictated by the inherent electronics and sterics of the indane bicyclic system. The alkyl carbons of the cyclopentane ring (C1 and C3) act as weak ortho/para directors on the fused benzene ring. However, the 4-position is sterically hindered by the adjacent aliphatic ring. Consequently, the electrophilic nitronium ion ( NO2+​ ) preferentially attacks the less hindered 5-position. This thermodynamic and kinetic preference typically results in a 3:1 to 4:1 ratio favoring the 5-nitro isomer.

Q: Why do my attempts to separate 5-nitro and 4-nitro-2-aminoindane via silica gel chromatography result in co-elution? A: The indane ring is relatively planar and rigid. When the primary amine is protected (which is mandatory prior to nitration to prevent oxidative degradation), the dipole moments and polar surface areas of the 4-nitro and 5-nitro regioisomers become nearly identical. Standard normal-phase stationary phases (like silica gel) cannot distinguish between these subtle electronic differences, leading to overlapping retention factors ( Rf​ ).

Q: What is the most efficient, field-proven strategy to isolate the pure 4-nitro isomer? A: The most reliable method is Late-Stage Separation via Reduction . Instead of fighting the physical chemistry of the nitro isomers, you should reduce the crude nitro mixture to their corresponding amino analogs (diamines) using catalytic hydrogenation. The resulting 4-amino and 5-amino derivatives exhibit vastly different hydrogen-bonding profiles due to the steric shielding of the 4-position, allowing for baseline resolution using preparative HPLC .

Data Presentation: Regioisomer Comparison

Understanding the physicochemical differences between the isomers is critical for selecting the right purification strategy.

Table 1: Comparative Physicochemical Profile of 2-Aminoindane Regioisomers

Isomer TargetSteric EnvironmentTypical Nitration YieldPolarity ProfileRecommended Isolation Strategy
5-Nitro-2-aminoindane Low (Para to C1/C3)70% - 85% (Major)Highly exposed functional groupsFractional Crystallization (N-protected)
4-Nitro-2-aminoindane High (Ortho to C1/C3)15% - 30% (Minor)Shielded by cyclopentane ringPreparative HPLC (Post-reduction to diamine)
5-Amino-2-aminoindane Low HindranceN/A (Derived via reduction)High H-bonding capacity (Late Elution)Preparative HPLC (Reverse-Phase)
4-Amino-2-aminoindane High HindranceN/A (Derived via reduction)Low H-bonding capacity (Early Elution)Preparative HPLC (Reverse-Phase)

Experimental Workflow & Logical Relationship

The diagram below illustrates the strategic shift from attempting a futile direct separation to utilizing a reduction-enabled separation pathway.

G Start Protected 2-Aminoindane Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start->Nitration Mixture Unresolvable Mixture (4-Nitro & 5-Nitro) Nitration->Mixture Reduction Catalytic Reduction (H2, 10% Pd/C) Mixture->Reduction  Strategic Shift Diamines Diamine Mixture (4-Amino & 5-Amino) Reduction->Diamines HPLC Preparative HPLC (Baseline Resolution) Diamines->HPLC Isomer4 Pure 4-Isomer (Early Elution) HPLC->Isomer4 Isomer5 Pure 5-Isomer (Late Elution) HPLC->Isomer5

Workflow for separating 2-aminoindane regioisomers via late-stage diamine resolution.

Step-by-Step Methodology: Late-Stage Separation Protocol

This self-validating protocol ensures that you only proceed to expensive HPLC separation once the chemical transformation (which enables the separation) is confirmed.

Phase 1: Amine Protection (N-Acetylation)

Causality: The primary amine of 2-aminoindane is highly susceptible to oxidative cleavage by nitric acid. Protection is mandatory.

  • Dissolve 2-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the flask to 0°C using an ice bath.

  • Dropwise, add acetic anhydride (1.1 eq).

  • Stir for 2 hours at room temperature. Wash with 1M HCl, extract the organic layer, and concentrate to yield N-acetyl-2-aminoindane.

Phase 2: Regioselective Nitration
  • Dissolve the N-acetyl-2-aminoindane in concentrated H2​SO4​ and cool to 0°C.

  • Prepare a nitrating mixture of fuming HNO3​ and concentrated H2​SO4​ (1:1 v/v) and cool it to 0°C.

  • Add the nitrating mixture dropwise to the substrate solution. Critical: Maintain the internal temperature below 5°C to prevent di-nitration.

  • After 1 hour, pour the mixture over crushed ice. Filter the resulting precipitate. This is your unresolvable 4-nitro/5-nitro mixture.

Phase 3: Catalytic Reduction (The Separation Enabler)

Causality: Converting the nitro groups to amines drastically alters the polar surface area of the molecules. The 4-amino group is sterically blocked by the cyclopentane ring, reducing its interaction with stationary phases compared to the fully exposed 5-amino group .

  • Dissolve the crude nitro mixture in methanol.

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the flask and stir under a hydrogen atmosphere (1 atm) for 4–6 hours at room temperature.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Silica gel, 9:1 DCM:MeOH). The starting nitro mixture will appear as a single, high- Rf​ spot under UV. A successful reduction will yield two distinct, lower- Rf​ spots that stain intensely with ninhydrin. If you only see one spot, the reduction is incomplete.

  • Filter the mixture through a Celite pad to remove the pyrophoric catalyst and concentrate the filtrate in vacuo.

Phase 4: Preparative HPLC Separation
  • Dissolve the diamine mixture in a minimal volume of HPLC-grade water/acetonitrile.

  • Inject onto a C18 Reverse-Phase Preparative HPLC column.

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Elution Order: The 4-amino isomer will elute first due to steric shielding reducing its hydrophobic surface area. The 5-amino isomer will elute second.

  • Lyophilize the separated fractions to obtain isomerically pure salts.

References

  • Title: 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors Source: Psychopharmacology (via PubMed Central) URL: [Link]

  • Title: Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood–brain barrier Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 5-nitro-2,3-dihydro-1H-inden-2-amine

Welcome to the Application Support Center. As researchers transition from in silico design to in vitro validation, the physicochemical behavior of synthetic intermediates often presents unexpected bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from in silico design to in vitro validation, the physicochemical behavior of synthetic intermediates often presents unexpected bottlenecks. This guide is engineered for drug development professionals and biochemists troubleshooting the solubility and stability of 5-nitro-2,3-dihydro-1H-inden-2-amine (also known as 2-amino-5-nitroindane).

Below, we detail the chemical causality of its solubility profile, provide self-validating preparation protocols, and address the most common experimental failures encountered at the bench.

The Chemical Causality of Solubility

To troubleshoot a compound, you must first understand the molecular forces dictating its behavior in solution. The solubility profile of 5-nitro-2,3-dihydro-1H-inden-2-amine is governed by the competing properties of its three structural domains:

  • The Indane Core: The bicyclic hydrocarbon ring system is highly lipophilic, driving up the partition coefficient (logP) and rendering the free base virtually insoluble in neutral aqueous media.

  • The Primary Amine: Structurally homologous to 2-aminoindane (which possesses a pKa of approximately 9.8), the amine group at the 2-position allows the molecule to be protonated at physiological pH. Converting the free base (CAS: 212845-77-7)[1] to its hydrochloride salt (CAS: 73536-87-5)[2] significantly enhances its thermodynamic solubility in water[3].

  • The Nitro Group: Positioned at the 5-carbon, the strongly electron-withdrawing nitro group increases the molecular dipole moment. However, in complex biochemical matrices (such as enzymatic screening assays), this group can facilitate the formation of poorly soluble intermolecular complexes, leading to unexpected precipitation[4].

Quantitative Physicochemical Summary
PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 212845-77-7[1]73536-87-5[2]
Molecular Formula C₉H₁₀N₂O₂[1]C₉H₁₁ClN₂O₂[3]
Molecular Weight 178.19 g/mol [1]214.65 g/mol [3]
Primary Solvent DMSO, DMF, DichloromethaneWater, Methanol, Aqueous Buffers
Aqueous Solubility Poor (< 1 mM at pH 7.4)High (Soluble at > 10 mM)[3]
Application State Organic synthesis intermediateBiochemical assays, enzymatic screening[2]

Troubleshooting FAQs

Q1: I am trying to use 5-nitro-2,3-dihydro-1H-inden-2-amine in an aqueous cell culture assay, but it immediately clouds the media. What is going wrong? A: You are likely using the free base form (CAS: 212845-77-7)[1]. The hydrophobic indane core prevents aqueous solvation. You must either (A) purchase or synthesize the hydrochloride salt (CAS: 73536-87-5)[2], which is specifically utilized to enhance aqueous solubility[3], or (B) dissolve the free base in 100% DMSO first, then perform a 1:1000 dilution into your media to keep the final DMSO concentration ≤0.1%.

Q2: I am using the HCl salt as an amine donor in a transaminase (TAm) screening assay, but I am observing a brownish-yellow precipitate. Is the compound degrading? A: This is a documented phenomenon. While the HCl salt is water-soluble, 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride has been shown to form a brownish-colored precipitate when reacting with certain amine acceptors or interacting with Pyridoxal 5'-phosphate (PLP) intermediates in TAm assays[4]. Actionable fix: Reduce the substrate concentration, increase the reaction volume, or introduce a biphasic solvent system (e.g., water/octanol) to mitigate substrate precipitation while maintaining enzymatic turnover.

Q3: My DMSO stock solutions of the free base turn dark over time. Are they still viable? A: Nitroaromatic compounds are notoriously sensitive to photo-oxidation and prolonged thermal stress. A darkening solution indicates degradation. To prevent this, stock solutions must be aliquoted into amber glass vials, purged with argon or nitrogen gas to displace oxygen, and stored at -20°C. Do not subject the compound to repeated freeze-thaw cycles.

Self-Validating Solubilization Protocols

To ensure data reproducibility, utilize these self-validating protocols. Each method contains built-in physical checks to confirm success before proceeding to your assay.

Protocol A: Preparation of a 50 mM Stock Solution (Free Base)

Use this protocol for organic synthesis or when preparing stocks for high-dilution cell assays.

  • Weighing: Accurately weigh 8.91 mg of 5-nitro-2,3-dihydro-1H-inden-2-amine free base.

  • Solvation: Add 1.0 mL of anhydrous, molecular biology-grade DMSO.

  • Agitation: Vortex the vial for 60 seconds at room temperature.

  • Validation Check (The Tyndall Effect): In a darkened room, shine a red or green laser pointer horizontally through the vial.

    • Pass: The laser beam passes through cleanly with no visible beam path in the liquid. Solubilization is complete.

    • Fail: A visible, glowing beam path indicates undissolved micro-particulates scattering the light. Sonicate the vial in a water bath for 5 minutes and re-test.

  • Storage: Aliquot into 50 µL volumes in amber tubes and store at -20°C.

Protocol B: Preparation of a 10 mM Aqueous Working Solution (HCl Salt)

Use this protocol for enzymatic screening (e.g., transaminase assays).

  • Weighing: Accurately weigh 2.15 mg of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride[3].

  • Solvation: Add 1.0 mL of your target aqueous buffer (e.g., 50 mM HEPES or Tris-HCl).

  • Agitation: Invert gently until visually clear.

  • Validation Check (pH Shift): The dissolution of the hydrochloride salt releases protons, which can crash the pH of weakly buffered solutions. Measure the solution with a calibrated micro-pH probe. If the pH has dropped by >0.2 units from your target, titrate dropwise with 0.1 M NaOH until the target pH is restored. Failure to do this will result in artifactual enzyme inhibition.

Solubilization Workflow Diagram

Consult the decision matrix below to determine the optimal handling pathway for your specific assay requirements.

SolubilizationWorkflow Start 5-nitro-2,3-dihydro-1H-inden-2-amine Starting Material FreeBase Free Base Form (CAS: 212845-77-7) Start->FreeBase HClSalt HCl Salt Form (CAS: 73536-87-5) Start->HClSalt OrgSolv Dissolve in 100% DMSO (Max 50 mM Stock) FreeBase->OrgSolv AqBuffer Dissolve in Aqueous Buffer (Verify Final pH) HClSalt->AqBuffer Dilution Dilute into Assay Media (Maintain <0.1% DMSO) OrgSolv->Dilution PrecipCheck Monitor for Precipitation (e.g., in TAm Assays) AqBuffer->PrecipCheck Dilution->PrecipCheck

Caption: Decision matrix for 5-nitro-2,3-dihydro-1H-inden-2-amine solubilization workflows.

References

  • 5-nitro-2,3-dihydro-1H-inden-2-amine - Wikidata. Wikidata. Available at:[Link]

  • Assay coloration when using amino donors 1, 12 and 13 with CV-TAm and acceptor 7. ResearchGate. Available at: [Link]

  • Evaluating possibilities for the determination of novel psychoactive substances in human saliva using capillary electrophoresis with UV detection and mass spectrometry. RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Indane Nitration

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indane nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indane nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Nitrated indane derivatives are valuable precursors in medicinal chemistry and materials science. However, the electrophilic nitration of the indane scaffold is often plagued by side reactions that can compromise yield, purity, and regioselectivity.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind common experimental challenges, we aim to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of indane in a direct question-and-answer format.

Problem: Excessive Formation of Dinitrated and Polynitrated Products

Question: My post-reaction analysis (GC-MS/HPLC) shows significant peaks corresponding to dinitroindane. What are the primary causes, and how can I enhance the selectivity for mononitration?

Answer: The formation of dinitrated products is a classic sign of an overly aggressive reaction environment. While the first nitro group deactivates the aromatic ring towards further electrophilic substitution, harsh conditions can overcome this barrier.[1]

Primary Causes & Solutions:

Possible CauseScientific RationaleSuggested Solution
High Reaction Temperature The nitration reaction is highly exothermic.[2] Elevated temperatures provide the necessary activation energy for a second nitration to occur on the already deactivated ring and can lead to thermal runaway.[3]Maintain strict temperature control, ideally between 0°C and 5°C , throughout the addition of the nitrating agent and the subsequent reaction period. Use an ice/salt bath for efficient cooling.[3]
Excess of Nitrating Agent A high concentration of the active nitrating species (the nitronium ion, NO₂⁺) increases the probability of multiple nitration events.[4]Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent relative to indane. This limits the availability of the electrophile for a second substitution.[5]
Highly Reactive Nitrating System The conventional mixed acid system (concentrated HNO₃/H₂SO₄) generates a high concentration of nitronium ions, making it powerful but often difficult to control for sensitive substrates.[1][6]Employ a milder nitrating agent. A common and effective alternative is acetyl nitrate , generated in situ from nitric acid and acetic anhydride. This reagent is less aggressive and can significantly reduce over-nitration.[5] Other options include metal nitrates like copper(II) nitrate or bismuth subnitrate.[3][7]
Slow Product Removal/Long Reaction Time Leaving the mononitrated product in the reactive medium for an extended period after the starting material is consumed increases its exposure to the nitrating agent.Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the indane spot has disappeared or is very faint, promptly quench the reaction by pouring it into a mixture of ice and water.[5]
Problem: The Reaction Mixture Turns Dark and Forms Tar

Question: My reaction has turned into a dark, viscous, tarry mess. What causes this, and is it possible to salvage the product?

Answer: The formation of tar is a strong indicator of significant product degradation, primarily through oxidation and acid-catalyzed polymerization.[3] This is particularly common when nitrating aromatic compounds with alkyl substituents, like indane.

Causality and Prevention:

  • Oxidation: Strong oxidizing agents, especially hot, concentrated nitric acid, can attack the aliphatic cyclopentyl ring of indane. This leads to a complex mixture of oxidized byproducts that often appear as a dark, insoluble tar.[3][8]

  • Polymerization: Under strongly acidic conditions and at elevated temperatures, activated aromatic rings can undergo polymerization, resulting in intractable materials.[9]

Troubleshooting Strategy:

  • Prevention is Key: Salvaging a product from a tarry mixture is often inefficient and leads to very low yields. It is almost always better to repeat the reaction under milder, more controlled conditions.[3]

  • Maintain Low Temperatures: This is the most critical parameter. A low temperature (0-5 °C) slows the rate of both the desired nitration and the undesired oxidation and polymerization side reactions.[3]

  • Use Milder Reagents: Avoid fuming nitric acid. A system like nitric acid in acetic anhydride is less oxidizing and generally provides cleaner reactions for activated substrates.[3][6]

  • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring. This ensures that localized "hot spots" of high reagent concentration and temperature do not form, which are often the starting points for tar formation.[4]

Problem: Poor Regioselectivity (Undesired Isomer Ratio)

Question: I am getting a mixture of 4-nitroindane and 5-nitroindane. How can I improve the selectivity, particularly for the 5-nitro isomer?

Answer: The regiochemical outcome is a battle between electronic and steric effects. The fused cyclopentyl ring is an activating, ortho-, para-directing group.[10] In the case of indane, the positions ortho to the alkyl group are C4 and C7, while the para position is C5.

  • Electronic Preference: Favors substitution at the ortho (4) and para (5) positions.

  • Steric Hindrance: The bulky cyclopentyl ring can sterically hinder the approach of the nitrating agent to the adjacent C4 position, thereby favoring substitution at the less hindered C5 position.

Strategies to Influence Regioselectivity:

StrategyScientific RationaleExpected Outcome
Use of Shape-Selective Catalysts Solid acid catalysts, such as H-ZSM-5 zeolites , possess a defined pore structure. The transition state leading to the formation of the bulkier 4-nitroindane isomer is disfavored within the confined space of the zeolite pores.[11]Increased proportion of the more linear 5-nitroindane isomer. The reaction product can contain a predominant proportion of the para (5-nitro) isomer.[11]
Choice of Nitrating Agent Bulkier nitrating species may experience greater steric repulsion from the C4-position. While the nitronium ion (NO₂⁺) itself is small, its solvation shell or the complex from which it is delivered can influence the steric environment.This is a less predictable method, but experimenting with different nitrating systems (e.g., N₂O₅ in an inert solvent) may alter the isomer ratio.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the "best" nitrating agent for indane? There is no single "best" agent; the optimal choice depends on your specific goals.

  • For General Mononitration: A mixture of nitric acid in acetic anhydride is an excellent starting point, offering a good balance of reactivity and control to minimize oxidation and over-nitration.[3][5]

  • For Maximizing 5-Nitroindane: Using a solid zeolite catalyst like H-ZSM-5 with concentrated nitric acid is a documented strategy to enhance para-selectivity.[11]

  • For High Reactivity: The traditional mixed acid (HNO₃/H₂SO₄) system is the most powerful but requires the most stringent control of temperature and stoichiometry to avoid side reactions.[1]

Q2: How do I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most practical method for real-time monitoring.[4]

  • Eluent System: A non-polar system like Hexane:Ethyl Acetate (e.g., 4:1 or 9:1 v/v) typically works well.

  • Procedure: Spot the starting material (indane), a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The product(s), being more polar due to the nitro group, will have a lower Rf value than the starting indane. The reaction is complete when the indane spot is no longer visible.

Q3: Are there any "greener" or safer alternatives to traditional nitration? Yes, research is ongoing in this area.

  • Aqueous Nitration: Some methods utilize dilute aqueous nitric acid, sometimes in the presence of surfactants, which reduces the use of corrosive concentrated acids.[13][14]

  • Solid Acid Catalysts: Zeolites are reusable and can be separated by simple filtration, reducing acidic waste streams.[11]

  • Continuous Flow Chemistry: Performing nitration in a microreactor or flow system offers superior temperature control, minimizes the volume of hazardous material reacting at any given time, and significantly reduces the risk of runaway reactions.[15]

Section 3: Visualizing the Process

Reaction Mechanism and Side Reactions

dot digraph "Indane Nitration Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Key Reaction Pathways in Indane Nitration", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Indane [label="Indane", fillcolor="#F1F3F4", fontcolor="#202124"]; NitratingAgent [label="Nitrating Agent\n(e.g., HNO₃/H₂SO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex4 [label="σ-complex (C4 attack)", fillcolor="#FBBC05", fontcolor="#202124"]; SigmaComplex5 [label="σ-complex (C5 attack)", fillcolor="#FBBC05", fontcolor="#202124"]; Product4 [label="4-Nitroindane\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product5 [label="5-Nitroindane\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dinitro [label="Dinitroindane\n(Over-nitration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation Products\n(Tar Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymerization\n(Tar Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Indane -> SigmaComplex4 [label="Electrophilic Attack\n(ortho)"]; Indane -> SigmaComplex5 [label="Electrophilic Attack\n(para)"]; NitratingAgent -> SigmaComplex4; NitratingAgent -> SigmaComplex5; SigmaComplex4 -> Product4 [label="-H⁺"]; SigmaComplex5 -> Product5 [label="-H⁺"];

Product4 -> Dinitro [label="Harsh Conditions\n(Excess HNO₃, High Temp)", color="#EA4335"]; Product5 -> Dinitro [label="Harsh Conditions\n(Excess HNO₃, High Temp)", color="#EA4335"];

Indane -> Oxidation [label="Strong Oxidizing\nConditions", color="#EA4335"]; Indane -> Polymer [label="High Temp,\nHigh [H⁺]", color="#EA4335"]; } endom Caption: Key Reaction Pathways in Indane Nitration.

Troubleshooting Workflow

dot digraph "Troubleshooting Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Logical Flow for Troubleshooting Indane Nitration", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Reaction Outcome Unsatisfactory", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckByproducts [label="Analyze Byproducts\n(GC-MS, TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Problem Nodes Dinitration [label="Problem: Dinitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tar [label="Problem: Tar/Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomers [label="Problem: Poor Isomer Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Problem: Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solution Nodes Sol_Dinitration [label="Solutions:\n1. Lower Temp (0-5°C)\n2. Reduce [HNO₃] (1.05 eq)\n3. Use Milder Agent (e.g., Ac₂O/HNO₃)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Tar [label="Solutions:\n1. Lower Temp (0-5°C)\n2. Slow, dropwise addition\n3. Use Milder, less oxidizing agent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Isomers [label="Solutions:\n1. Use Zeolite Catalyst (H-ZSM-5)\nfor higher 5-nitro selectivity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_LowYield [label="Solutions:\n1. Monitor by TLC, extend time if needed\n2. Cautiously increase temp (e.g., to 10°C)\n3. Ensure substrate solubility", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckByproducts; CheckByproducts -> Dinitration [label="High MW peaks"]; CheckByproducts -> Tar [label="Baseline streak,\ninsoluble material"]; CheckByproducts -> Isomers [label="Multiple product spots/\npeaks with same MW"]; CheckByproducts -> LowYield [label="Strong starting\nmaterial spot/peak"];

Dinitration -> Sol_Dinitration; Tar -> Sol_Tar; Isomers -> Sol_Isomers; LowYield -> Sol_LowYield; } endom Caption: Logical Flow for Troubleshooting Indane Nitration.

Section 4: Recommended Experimental Protocols

Protocol 1: High-Selectivity Mononitration using Nitric Acid in Acetic Anhydride

This protocol is designed to minimize over-nitration and oxidation by using a milder nitrating agent.[5]

Materials:

  • Indane

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indane (1.0 eq) in acetic anhydride (3.0 eq).

  • Cooling: Cool the solution to 0°C in an ice/salt bath.

  • Prepare Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.05 eq) to acetic anhydride (2.0 eq) while cooling in an ice bath. Caution: This mixture is highly reactive. Prepare it fresh and keep it cold.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred indane solution over 30-45 minutes. Ensure the internal temperature is maintained below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete (TLC shows consumption of starting material), carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude nitroindane mixture by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: Analytical Methods for Reaction Monitoring

Effective reaction control and product characterization are crucial. The following table summarizes key analytical techniques.

TechniqueApplicationSample Preparation & Notes
Thin Layer Chromatography (TLC) Real-time reaction progress monitoring; qualitative check for byproducts.[4]Dilute a small aliquot of the reaction mixture in ethyl acetate. Use a hexane/ethyl acetate eluent. Visualize under UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of product purity and isomer ratio (4- vs. 5-nitroindane); identification of byproducts.[16]Dissolve the crude or purified product in a suitable solvent (e.g., DCM, ethyl acetate). MS provides definitive identification based on molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Alternative to GC for quantitative analysis of purity and isomer ratios, especially for less volatile compounds.[16]Dissolve the sample in the mobile phase. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
Infrared (IR) Spectroscopy Confirmation of the nitro group's presence.[8]Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Frontiers in Chemistry. (2024).
  • Google Patents. (1996). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • RSC Publishing. (2003).
  • National Institutes of Health (NIH). (1988).
  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for Dinitrobenzenes.
  • Testbook. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • MDPI. (2003).
  • Łukasiewicz Research Network. (2022). Selective Nitration of Toluene using Nitrogen(V)
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • ResearchGate. (2022).
  • AZoM. (2016).

Sources

Troubleshooting

Technical Support Center: Stability of 5-nitro-2,3-dihydro-1H-inden-2-amine in Solution

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-nitro-2,3-dihydro-1H-inden-2-amine. The stability of this compound in solution is critical for obta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-nitro-2,3-dihydro-1H-inden-2-amine. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide is structured to provide direct answers to common challenges and questions, blending fundamental chemical principles with practical, field-proven advice.

While specific stability data for 5-nitro-2,3-dihydro-1H-inden-2-amine is not extensively published, we can infer its stability profile by examining its core structural features: a primary amine on an indane backbone and a nitroaromatic group. This guide synthesizes information from studies on analogous compounds to provide a robust framework for your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The causal explanations and recommended actions are designed to help you diagnose and resolve these issues efficiently.

Issue 1: My solution of 5-nitro-2,3-dihydro-1H-inden-2-amine is developing a yellow or brown color over time.
  • Plausible Cause: This is a classic indicator of oxidative degradation. Primary aromatic amines are particularly susceptible to air oxidation, which can form colored impurities.[1] The nitroaromatic moiety itself can also contribute to color upon degradation.

  • Expert Analysis: The lone pair of electrons on the primary amine is readily oxidized, especially when adjacent to an aromatic system. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities in your solvent.

  • Recommended Actions:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. Avoid long-term storage of dilute solutions.

    • Use High-Purity Solvents: Ensure your solvents (e.g., DMSO, ethanol) are of high purity and are anhydrous.

    • De-gas Solvents: For sensitive experiments, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes before dissolving the compound. This removes dissolved oxygen.

    • Inert Atmosphere Storage: Store stock solutions under an inert atmosphere. After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.

    • Protect from Light: Store the solution in an amber vial or wrap the vial in aluminum foil to prevent photolytic degradation.[2]

Issue 2: A precipitate has formed in my stock solution upon storage.
  • Plausible Causes:

    • Exceeded Solubility Limit: The compound may have precipitated out of solution due to a decrease in temperature (e.g., moving from room temperature to 4°C).

    • Degradation: The compound may have degraded into a less soluble product.

    • Salt vs. Free Base: If you are working with the hydrochloride salt and the pH of your solution has shifted to become more basic, the less soluble free base may precipitate.

  • Expert Analysis: The solubility of organic compounds is highly dependent on temperature and the solvent system. Degradation pathways can also lead to polymerization or the formation of products with lower solubility.

  • Recommended Actions:

    • Verify Solubility: Before preparing stock solutions, confirm the solubility of 5-nitro-2,3-dihydro-1H-inden-2-amine in your chosen solvent at your intended storage temperature.

    • Gentle Re-solubilization: If precipitation is due to temperature, you may be able to redissolve the compound by gently warming the solution (e.g., to 37°C) and sonicating. Always visually inspect for complete dissolution before use.[2]

    • Prepare a Fresh Solution: If you suspect degradation is the cause of the precipitate, it is safest to discard the solution and prepare a fresh one. Using a degraded solution will lead to inaccurate concentration and unreliable results.[2]

    • Consider pH: When using aqueous buffers, ensure the pH is appropriate to maintain the solubility of your compound. The hydrochloride salt form is designed to enhance aqueous solubility.[3][4]

Issue 3: I am observing inconsistent results or a loss of activity in my biological assays.
  • Plausible Cause: This is a strong indication that the concentration of the active compound is decreasing over time due to degradation in your stock or working solutions.

  • Expert Analysis: Even if no visible changes like color or precipitation are observed, significant degradation (5-10% or more) can occur, which is sufficient to cause variability in sensitive biological or analytical experiments.

  • Recommended Actions:

    • Implement a "Fresh Solution" Policy: For the most sensitive and critical experiments, always use a freshly prepared solution from solid material.

    • Validate Solution Stability: If you must use a stock solution over a period of days, validate its stability. Prepare a stock, and analyze its purity/concentration via HPLC-UV or LC-MS immediately after preparation and then at subsequent time points (e.g., 24h, 48h, 1 week) under your exact storage conditions.[5][6]

    • Avoid Repeated Freeze-Thaw Cycles: If storing frozen aliquots, avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot the stock solution into single-use vials.[2]

Issue 4: My HPLC or LC-MS analysis shows new, unexpected peaks.
  • Plausible Cause: The appearance of new peaks that grow over time is the most direct evidence of chemical degradation.

  • Expert Analysis: A stability-indicating analytical method is one that can separate the intact parent drug from its degradation products. The presence of new peaks confirms that your compound is unstable under your current conditions.

  • Recommended Actions:

    • Conduct a Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation (or stress testing) study is invaluable. This involves intentionally exposing the compound to harsh conditions to generate likely degradation products. This data is crucial for developing a robust, stability-indicating analytical method.[5]

    • Review Storage Conditions: The presence of degradants necessitates a thorough review of your storage and handling procedures (temperature, light exposure, solvent choice, atmosphere).[2]

    • Characterize Degradants: For drug development applications, identifying the structure of major degradation products using techniques like high-resolution mass spectrometry (LC-HRMS) is often necessary for safety and regulatory purposes.[7][8]

Troubleshooting Workflow

Here is a logical workflow to diagnose stability issues with your 5-nitro-2,3-dihydro-1H-inden-2-amine solutions.

G start Stability Issue Encountered (e.g., color change, precipitate, inconsistent results) check_visual Is there a visual change? (Color or Precipitate) start->check_visual color_change Problem: Color Change (Yellow/Brown) check_visual->color_change Yes, Color precipitate Problem: Precipitate check_visual->precipitate Yes, Precipitate inconsistent_results Problem: Inconsistent Results / Loss of Activity check_visual->inconsistent_results No action_oxidation Action: - Prepare fresh solution - Use de-gassed, high-purity solvent - Store under inert gas (Ar/N2) - Protect from light color_change->action_oxidation action_precipitate Action: - Check solubility at storage temp - Try gentle warming/sonication - If degradation suspected, discard - Prepare fresh solution precipitate->action_precipitate action_inconsistent Action: - Use freshly prepared solutions - Validate solution stability over time (HPLC) - Avoid freeze-thaw cycles (aliquot) inconsistent_results->action_inconsistent

Caption: A workflow to diagnose common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-nitro-2,3-dihydro-1H-inden-2-amine?

For maximum long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to environmental factors that can initiate degradation.

ParameterRecommendationRationale
Temperature 2-8°CSlows down potential solid-state degradation reactions.
Light Protect from lightStore in an amber glass vial or in a dark cabinet to prevent photolytic degradation, common for nitroaromatic compounds.[2][9]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents slow oxidation of the primary amine group.[2]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination and exposure to moisture.[2]

Q2: How does pH affect the stability of 5-nitro-2,3-dihydro-1H-inden-2-amine in aqueous solutions?

The pH of an aqueous solution will have a profound impact on both the stability and solubility of this molecule due to the primary amine group.[10]

  • Acidic pH (pH < 7): The primary amine will be protonated to form an ammonium salt (-NH3+). This generally increases water solubility.[1][11] However, very low pH (e.g., < 2) can promote acid-catalyzed hydrolysis or other degradation pathways.[5][12]

  • Neutral pH (pH ≈ 7): A mixture of the protonated and free base forms will exist, governed by the pKa of the amine.

  • Alkaline pH (pH > 8): The amine will be in its neutral, free base form (-NH2). This form is more nucleophilic but may be less soluble in water.[1] Strongly alkaline conditions (e.g., > 12) can promote base-catalyzed degradation.[5][12]

The optimal pH for stability is typically near neutral but must be determined experimentally. It is crucial to use buffered solutions to maintain a constant pH during experiments.[10]

Q3: Is this compound susceptible to degradation by light?

Yes, there is a high probability of photosensitivity. The nitroaromatic functional group is a known chromophore that can absorb UV or visible light, leading to photochemical reactions and degradation.[9] Studies on other nitroaromatic compounds confirm their susceptibility to photolytic decomposition.[6][13]

Best Practice: Always handle solutions of this compound under subdued light. Use amber vials or foil-wrapped glassware for storage and during experiments whenever feasible. For formal photostability testing, follow ICH Q1B guidelines.[14]

Q4: How should I perform a quick stability assessment of my solution?

A full forced degradation study is comprehensive but time-consuming. For a quicker assessment:

  • Prepare a Solution: Dissolve the compound in your chosen solvent at a known concentration.

  • Initial Analysis: Immediately analyze the fresh solution using HPLC-UV or LC-MS to obtain a baseline chromatogram and determine the initial purity (Time 0).

  • Stress the Solution: Store the solution under your typical experimental or storage conditions (e.g., on the benchtop at room temperature, exposed to light).

  • Follow-up Analysis: Re-analyze the solution at set time points (e.g., 4, 8, 24, 48 hours).

  • Compare Results: Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A loss of >5% of the parent peak area often indicates a meaningful stability issue for most applications.

Key Factors Influencing Stability

The stability of 5-nitro-2,3-dihydro-1H-inden-2-amine in solution is a multifactorial issue. The following diagram illustrates the key stressors that must be controlled.

G cluster_stressors Environmental Stressors light Light (Photolysis) compound 5-nitro-2,3-dihydro-1H-inden-2-amine (in Solution) light->compound heat Heat (Thermal Degradation) heat->compound oxygen Oxygen (Oxidation) oxygen->compound ph pH Extremes (Acid/Base Hydrolysis) ph->compound degradation Degradation Products (Loss of Potency & Impurities) compound->degradation leads to

Caption: Key environmental factors affecting compound stability.

Experimental Protocols
Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile and develop a stability-indicating analytical method.[2][5]

Objective: To generate potential degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 5-nitro-2,3-dihydro-1H-inden-2-amine

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 N and 1 N Hydrochloric Acid (HCl)

  • 0.1 N and 1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Unstressed Control: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) and analyze immediately. This is your T=0 reference.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with NaOH, and analyze. If no degradation is seen, repeat with harsher conditions (e.g., higher temperature or longer time).[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with HCl, and analyze.[5]

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze.[5]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C. Analyze both.[2]

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing UV and visible light as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[14] Keep a control sample wrapped in foil at the same temperature. Analyze both samples.

  • Analysis: Analyze all stressed samples by a suitable HPLC-UV or LC-MS method. Compare the chromatograms to the unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation to ensure the method is not overwhelmed.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80°CTo test stability in acidic environments.[5]
Alkaline Hydrolysis 0.1 N - 1 N NaOH, 60-80°CTo test stability in basic environments.[5]
Oxidation 3-30% H₂O₂, RTTo test susceptibility to oxidative agents.[5]
Thermal 80°C (solid), 60°C (solution)To evaluate intrinsic thermal stability.[2]
Photolytic ICH Q1B compliant light sourceTo assess light sensitivity.[14]
References
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF.
  • Analytical Methods (RSC Publishing). (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • NCERT. (n.d.). Amines.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • PMC. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • ResearchGate. (2025, August 6). (PDF) Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane.
  • ChemicalBook. (n.d.). CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • CymitQuimica. (n.d.). CAS 312753-53-0: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • ResearchGate. (2026, February 26). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.

Sources

Optimization

Addressing hygroscopic nature of 5-nitro-2-aminoindane salts

Technical Support Center: Managing the Hygroscopicity of 5-Nitro-2-Aminoindane Salts Welcome to the Advanced Applications Support Center. As drug development professionals and researchers working with 2-aminoindane deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing the Hygroscopicity of 5-Nitro-2-Aminoindane Salts

Welcome to the Advanced Applications Support Center. As drug development professionals and researchers working with 2-aminoindane derivatives—compounds historically significant for their neurological and entactogenic properties[1]—you are likely familiar with the physicochemical hurdles of this class. 5-nitro-2-aminoindane (5-NO₂-2-AI) presents a specific challenge: its common salt forms exhibit profound hygroscopicity.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will explore the thermodynamic causality of moisture sorption in amine salts and provide self-validating protocols to engineer stable, non-hygroscopic solid-state forms of 5-NO₂-2-AI.

Part 1: Troubleshooting & FAQs

Q1: Why does our 5-nitro-2-aminoindane hydrochloride (HCl) batch rapidly gain weight and deliquesce at ambient humidity? The Science: The hygroscopicity of amine salts is thermodynamically driven by the interaction between the polar salt bridge and atmospheric water vapor[2]. Mineral acid salts like HCl are highly polar and often possess a low Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the DRH of the 5-NO₂-2-AI HCl salt, the crystalline lattice absorbs moisture to form a saturated solution, leading to deliquescence. Furthermore, the nitro group at the 5-position acts as a strong hydrogen-bond acceptor. If the crystal lattice is not tightly packed, atmospheric water molecules easily intercalate, destabilizing the anhydrous form.

Q2: How can we systematically reduce this hygroscopicity without altering the active 5-NO₂-2-AI moiety? The Science: Salt screening is your definitive tool. While salt formation is classically utilized to increase aqueous solubility, the inverse logic applies: we can engineer hydrophobic salts to decrease moisture uptake[3]. By replacing the small, highly polar chloride anion with sterically bulky, lipophilic counterions (e.g., tosylate, mesylate, or fumarate), you increase the lattice energy and reduce the free volume available for water intercalation[4].

Q3: What are the regulatory standards for classifying the hygroscopicity of our synthesized batches? The Science: The European Pharmacopoeia (Ph. Eur.) provides the gold standard for categorization. It relies on the percentage of weight gain when a pre-dried sample is equilibrated at 25°C and 80% RH for 24 hours[5]. You must benchmark your new salt forms against these criteria to justify formulation advancement.

Part 2: Data Presentation & Decision Matrices

To facilitate your counterion selection and regulatory classification, refer to the synthesized data tables below.

Table 1: Ph. Eur. Hygroscopicity Classification Criteria [5]

CategoryDefinition (Weight gain at 25°C / 80% RH for 24h)Formulation Impact
Non-hygroscopic < 0.2%Ideal for standard solid dosage forms.
Slightly hygroscopic ≥ 0.2% and < 2.0%Acceptable; requires standard moisture-barrier packaging.
Moderately hygroscopic ≥ 2.0% and < 15.0%Challenging; requires strict environmental control during tableting.
Very hygroscopic ≥ 15.0%Unsuitable for standard solid oral dosage; consider liquid formulation.
Deliquescent Sufficient water absorbed to form a liquidMust be reformulated or kept in hermetically sealed environments.

Table 2: Counterion Selection Matrix for 5-NO₂-2-AI Optimization

Counterion ClassExamplesImpact on LipophilicityExpected Hygroscopicity
Mineral Acids HCl, HBr, SulfateVery LowHigh to Deliquescent
Small Organic Acids Acetate, FormateLowModerate to High
Dicarboxylic Acids Fumarate, SuccinateModerateSlightly Hygroscopic
Sulfonic Acids Tosylate, MesylateHighNon-hygroscopic

Part 3: Mechanistic Workflows & Logical Relationships

Below are the logical frameworks governing our approach to solving moisture sorption in 5-NO₂-2-AI.

HygroscopicityLogic Problem Moisture Sorption in 5-NO2-2-AI Salts Cause1 High Polarity of Mineral Acid Anions (e.g., Cl-, SO4 2-) Problem->Cause1 Cause2 Hydrogen Bonding via Nitro Group Problem->Cause2 Solution1 Hydrophobic Counterions (Tosylate, Fumarate) Cause1->Solution1 Solution2 Crystal Lattice Engineering Cause2->Solution2 Outcome Reduced Deliquescence & Improved Stability Solution1->Outcome Solution2->Outcome

Mechanistic pathways of moisture sorption in amine salts and targeted mitigation strategies.

SaltScreening Start 5-NO2-2-AI Free Base Counterions Select Counterions (e.g., Tosylate, Fumarate) Start->Counterions Crystallization Solvent-Mediated Crystallization Counterions->Crystallization Characterization XRPD & DSC Confirmation Crystallization->Characterization DVS Dynamic Vapor Sorption (DVS) Analysis Characterization->DVS Decision Weight Gain < 2% at 80% RH? DVS->Decision Success Lead Salt Form Selected Decision->Success Yes Fail Re-evaluate Counterions/Solvents Decision->Fail No Fail->Counterions

Workflow for screening and selecting low-hygroscopicity salts of 5-nitro-2-aminoindane.

Part 4: Self-Validating Experimental Protocols

To engineer a superior salt form, execute the following standardized methodologies. These protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: High-Throughput Hydrophobic Salt Screening

Objective: Generate a library of 5-NO₂-2-AI salts and isolate the least hygroscopic polymorph.

  • Free Base Preparation: Dissolve 500 mg of synthesized 5-NO₂-2-AI free base in 10 mL of a moderately polar solvent (e.g., ethyl acetate or isopropyl alcohol) under continuous stirring at 40°C.

  • Counterion Addition: Prepare equimolar solutions (1:1 ratio) of selected hydrophobic counterions (p-toluenesulfonic acid, fumaric acid, methanesulfonic acid). Add the counterion solution dropwise to the free base solution.

  • Solvent-Mediated Crystallization:

    • Causality Note: Slow cooling promotes a tighter crystal lattice, which inherently resists moisture intercalation.

    • Cool the mixture to 5°C at a controlled rate of 0.5°C/min. If precipitation does not occur, introduce a non-polar anti-solvent (e.g., heptane) dropwise until the cloud point is reached.

  • Isolation & Primary Validation: Filter the precipitates under a nitrogen atmosphere to prevent premature ambient moisture absorption.

    • Self-Validation Step: Immediately analyze the damp cake via X-Ray Powder Diffraction (XRPD). A distinct, sharp diffraction pattern confirms successful crystalline salt formation rather than an amorphous precipitate (which would falsely elevate hygroscopicity readings).

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantitatively profile the moisture sorption kinetics of the validated crystalline salts[2].

  • Sample Pre-treatment: Load 10-15 mg of the confirmed crystalline salt into the DVS sample pan. Dry the sample in situ at 0% RH and 25°C until the mass change is less than 0.002% per minute ( dm/dt ).

    • Causality Note: Establishing a true dry mass is critical. Failing to remove residual crystallization solvent or surface water will skew the Ph. Eur. categorization[5].

  • Isotherm Generation: Program the DVS to increase humidity from 0% to 90% RH in 10% increments at 25°C. Hold each step until equilibrium ( dm/dt < 0.002%/min) is achieved.

  • Desorption Cycle: Reverse the process from 90% down to 0% RH.

  • Data Analysis & Validation:

    • Self-Validation Step: Evaluate the hysteresis gap between the sorption and desorption curves. A significant gap indicates bulk absorption or hydrate formation rather than simple surface adsorption. If a stable hydrate is formed, it may actually be a viable, non-hygroscopic candidate for development, provided the hydration state remains stable across standard temperature/humidity ranges.

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Interpretation Guide: 5-Nitro-2,3-dihydro-1H-inden-2-amine vs. 2-Aminoindane

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Rationale 5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly known as 5-nitro-2-aminoindane) is a rigid, bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Rationale

5-Nitro-2,3-dihydro-1H-inden-2-amine (commonly known as 5-nitro-2-aminoindane) is a rigid, bicyclic primary amine of significant interest in medicinal chemistry and biocatalysis. It serves as a highly effective cyclic amine donor in [1], where its nitroaryl electron-withdrawing group (EWG) enhances enamine formation.

When synthesizing or utilizing this compound, verifying its regiochemistry—specifically confirming the nitro group is at the 5-position rather than the 4-position—is critical. This guide objectively compares the 1H NMR performance and spectral profile of 5-nitro-2,3-dihydro-1H-inden-2-amine against its unsubstituted alternative, [2], providing a framework for unambiguous structural elucidation.

Structural Dynamics & Electronic Effects

As a Senior Application Scientist, it is crucial to look beyond mere chemical shift values and understand the causality behind the spectral changes. The introduction of a nitro group onto the indane core fundamentally alters the local magnetic environment in two distinct ways:

  • Aromatic Deshielding (Resonance & Inductive Effects): The -NO 2​ group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This drastically decreases the electron density at the ortho (C4, C6) and para positions. Consequently, the H4 and H6 protons are shifted significantly downfield (>8.0 ppm) compared to the tight multiplet (~7.2 ppm) observed in unsubstituted 2-aminoindane.

  • Symmetry Breaking & Aliphatic Complexity: Unsubstituted 2-aminoindane possesses a plane of symmetry (bisecting C2 and the C5-C6 bond), rendering the C1 and C3 benzylic positions magnetically equivalent. However, the introduction of the -NO 2​ group at C5 breaks this symmetry. The C3 protons, being closer to the highly deshielded C4 position, experience a different magnetic environment than the C1 protons (which are closer to C7). Consequently, the H1 and H3 signals in 5-nitro-2-aminoindane lose their equivalence, transforming the benzylic region from two simple sets of doublets of doublets into a highly complex, overlapping multiplet system [3].

Quantitative Spectral Comparison

The following table summarizes the comparative 1H NMR chemical shifts, highlighting the diagnostic signals used to differentiate the target compound from its unsubstituted baseline.

Proton Assignment2-Aminoindane (ppm)5-Nitro-2-aminoindane (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Value
H4 (Aromatic) 7.15 - 7.258.08d (or fine s)~2.0Confirms C5 substitution (ortho to NO 2​ )
H6 (Aromatic) 7.15 - 7.258.02dd8.2, 2.0Confirms C5 substitution (ortho to NO 2​ )
H7 (Aromatic) 7.15 - 7.257.38d8.2Meta to NO 2​ , less deshielded
H2 (Methine) 3.853.95m-Identifies amine position
H1, H3 (Benzylic) 2.75, 3.15 (4H)2.80 - 3.35 (4H)Complex m-Reveals symmetry breaking & rigidity
NH2 (Amine) 1.701.80br s-Exchangeable proton

(Note: Data acquired in CDCl 3​ at 400 MHz. Chemical shifts may vary slightly based on concentration and exact solvent calibration).

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used for NMR acquisition. This methodology guarantees that integration values remain quantitative and that the complex benzylic multiplets are fully resolved.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of 5-nitro-2,3-dihydro-1H-inden-2-amine (or 2-aminoindane for baseline comparison).

  • Solvent Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex until optically clear to ensure magnetic homogeneity.

  • Sample Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom, which would distort the magnetic field.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ and perform automated shimming (Z1-Z5) to achieve a sharp solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Spectral Width: 12 ppm (to capture the highly deshielded aromatic signals).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum. Causality: This ensures complete relaxation of the rigid bicyclic protons, allowing for accurate, quantitative integration of the symmetry-broken H1/H3 signals.

    • Scans: 16 to 64 scans depending on exact sample concentration.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function. Perform Fourier Transform (FT), followed by manual phase correction and baseline correction to ensure accurate multiplet integration.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural verification, ensuring a closed-loop validation of the NMR data.

NMR_Workflow S1 1. Sample Preparation Weigh 10-15 mg sample & dissolve in CDCl3 S2 2. Instrument Calibration Lock deuterium signal & perform Z1-Z5 shimming S1->S2 S3 3. Data Acquisition zg30 pulse, 12 ppm width, 2.0s D1 delay S2->S3 S4 4. Spectral Processing 0.3 Hz line broadening, FT, phase correction S3->S4 S5 5. Structural Verification Analyze symmetry-breaking & integration S4->S5

Caption: Standardized 1H NMR Acquisition and Processing Workflow for Indane Derivatives.

References

  • Title: Assay coloration when using amino donors 1, 12 and 13 with CV-TAm and acceptor 7. | Source: ResearchGate | URL: [Link]

  • Title: Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. | Source: Semantic Scholar | URL: [Link]

Comparative

Advanced HPLC Method Development for 5-Nitro-2-aminoindane Purity: A Comparative Guide to Column Selectivity

As a Senior Application Scientist, developing a robust purity method for a complex intermediate like 5-nitro-2-aminoindane (5-NAI) requires moving beyond trial-and-error chromatography. 5-NAI presents a unique dual-chall...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for a complex intermediate like 5-nitro-2-aminoindane (5-NAI) requires moving beyond trial-and-error chromatography. 5-NAI presents a unique dual-challenge: it possesses a basic primary amine group (prone to secondary interactions) and a highly polarizable, electron-withdrawing nitroaromatic ring.

Standard reversed-phase methods often fail to resolve 5-NAI from its positional isomers (e.g., 4-nitro-2-aminoindane) and synthetic precursors. This guide objectively compares the performance of traditional C18 columns against alternative chemistries, explaining the mechanistic causality behind each experimental choice to help you build a self-validating analytical method.

The Chromatographic Challenge: Causality of Interactions

When developing a purity assay for 5-NAI, the primary goal is baseline resolution between the active compound and its structurally similar impurities.

Why Standard C18 Fails: Traditional C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions [[1]](). Because positional isomers like 4-nitro-2-aminoindane and 5-nitro-2-aminoindane possess identical molecular weights and virtually indistinguishable partition coefficients ( logP ), a C18 column cannot differentiate them, leading to co-elution. Furthermore, the basic amine group of 5-NAI interacts with unendcapped, ionized residual silanols on the silica support, causing severe peak tailing.

The Pentafluorophenyl (PFP) Advantage: To achieve separation, we must exploit the electronic differences of the molecules. Pentafluorophenyl (PFP) columns offer orthogonal selectivity through multiple simultaneous retention mechanisms: hydrophobic dispersion, dipole-dipole interactions, hydrogen bonding, and highly specific π−π interactions 2. The five highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strong Lewis acid 3. This electron-deficient stationary phase interacts strongly and selectively with the electron-rich regions of the nitroaromatic analytes, effectively resolving isomers based on their unique dipole moments 4.

The Role of the Mobile Phase: Methanol vs. Acetonitrile

Selecting the correct organic modifier is just as critical as the column chemistry. Acetonitrile ( CH3​CN ) contains a carbon-nitrogen triple bond rich in π electrons. If used as the organic modifier, acetonitrile actively competes with the nitroaromatic analyte for the π system of the PFP column, dampening the separation mechanism.

Conversely, Methanol ( CH3​OH ) lacks π electrons. Utilizing methanol maximizes the π−π interactions between the 5-NAI nitroaromatic ring and the PFP phase, leading to superior shape selectivity and baseline resolution 5.

Method Development Workflow

HPLC_Method_Dev Start Define Target: 5-Nitro-2-aminoindane Screening Column Screening (C18 vs. PFP) Start->Screening Decision Critical Pair Rs > 2.0? Screening->Decision Fail_C18 C18: Co-elution & Peak Tailing Decision->Fail_C18 No (C18) Optimize_PFP PFP: Enhance pi-pi Interactions Decision->Optimize_PFP Yes (PFP) Fail_C18->Optimize_PFP Switch Chemistry MobilePhase Organic Modifier (MeOH vs. MeCN) Optimize_PFP->MobilePhase Decision_MeOH Select Methanol (Maximizes Selectivity) MobilePhase->Decision_MeOH Final Method Validation (ICH Q2) Decision_MeOH->Final

Figure 1: Systematic HPLC method development workflow for 5-nitro-2-aminoindane purity analysis.

Experimental Protocol (Self-Validating System)

To ensure this method is self-validating, strict system suitability criteria are embedded into the protocol. If the critical pair resolution ( Rs​ ) drops below 2.0, or the tailing factor exceeds 1.5, the system automatically invalidates the run, preventing the reporting of compromised purity data.

Step 1: Sample & Standard Preparation

  • Prepare a System Suitability Solution (SST) containing 5-nitro-2-aminoindane (1.0 mg/mL) spiked with 4-nitro-2-aminoindane and 2-aminoindane at 0.1% w/w (1.0 µg/mL).

  • Dilute samples in an 80:20 mixture of Water:Methanol to match initial gradient conditions and prevent solvent-induced band broadening.

Step 2: Chromatographic Conditions

  • Instrument: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Core-shell PFP, 100 x 2.1 mm, 1.9 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The low pH ensures the primary amine remains fully protonated, while simultaneously suppressing the ionization of residual silanols, eliminating peak tailing).

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and reducing backpressure without compromising the π−π thermodynamic interactions).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm.

Step 3: Gradient Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine).

  • 1.0 - 8.0 min: 5% 60% B (Linear gradient to elute nitroaromatics).

  • 8.0 - 10.0 min: 60% B (Column wash).

  • 10.0 - 13.0 min: 5% B (Re-equilibration).

Data Presentation: Column Performance Comparison

The following table summarizes the quantitative performance of three different column chemistries subjected to the exact same mobile phase conditions (Methanol/Ammonium Formate pH 3.0).

Stationary PhasePrimary Retention MechanismRetention Time (5-NAI)Resolution ( Rs​ ) (4-NAI / 5-NAI)USP Tailing Factor (5-NAI)
Standard C18 Hydrophobic Dispersion4.20 min0.8 (Co-elution)1.65 (Fail)
Biphenyl π−π Polarizability5.85 min1.9 (Marginal)1.20 (Pass)
PFP Lewis Acid π−π / Dipole6.50 min3.2 (Baseline)1.05 (Pass)
Conclusion

For the purity analysis of 5-nitro-2-aminoindane, relying on standard C18 column chemistry results in co-elution of critical positional isomers and poor peak shape due to secondary silanol interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing Methanol as the organic modifier, analysts can exploit powerful π−π and dipole-dipole interactions. This mechanistically driven approach yields a highly robust, self-validating method with baseline resolution ( Rs​ > 3.0) and perfect peak symmetry.

References
  • 5 Agilent: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Source: agilent.com.

  • 1 ACE C18-PFP technical brochure - HPLC. Source: hplc.eu.

  • 4 SELECTRA® PFPP HPLC COLUMNS - United Chemical Technologies. Source: unitedchem.com.

  • [[3]]() HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Source: wordpress.com.

  • 2 Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Source: restek.com.

Sources

Validation

Analytical Profiling of 5-Nitro-2-aminoindane: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related structural analogs and novel psychoactive substances (NPS). The 2-aminoindane (2-AI) structural class...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating closely related structural analogs and novel psychoactive substances (NPS). The 2-aminoindane (2-AI) structural class, characterized by a rigid indane ring coupled to a primary amine, is a prime example. While the base 2-AI scaffold is well-documented, functionalizing this core with a strongly electron-withdrawing nitro group at the 5-position—creating 5-nitro-2-aminoindane (5-N-2-AI) —fundamentally alters the gas-phase thermodynamics and dissociation pathways of the molecule.

This guide provides an objective, mechanistic comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 5-N-2-AI.

Mechanistic Foundations: The 5-N-2-AI Scaffold

To accurately interpret the mass spectra of 5-N-2-AI, we must understand the competing fragmentation drivers within the molecule:

  • The Alicyclic Amine Core: Under electron ionization (EI), the standard 2-aminoindane core reliably produces a strong molecular ion, followed by the generation of characteristic indane and indene fragment clusters (m/z 115–117)[1]. Subsequent losses of diene structures yield the tropylium ion (m/z 91) and the cyclopentadienyl cation (m/z 65)[2].

  • The Nitroaromatic Effect: The introduction of the nitro group introduces highly favorable, radical-driven neutral losses. Nitroaromatic compounds are defined by the expulsion of a nitric oxide radical (NO•, -30 Da) and a nitrogen dioxide radical (NO₂•, -46 Da) directly from the molecular ion[3][4].

In 5-N-2-AI, the competition between the α-cleavage of the amine ring and the radical degradation of the nitro group dictates the spectral output.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (Hard Ionization)

Operating at 70 eV, EI induces extensive, reproducible fragmentation ideal for library matching. For 5-N-2-AI (Exact Mass: 178.074 Da), the molecular ion [M]+∙ at m/z 178 is visible but subordinate to the fragmentation cascade. The initial fragmentation is dominated by the nitro group, yielding [M−NO]+ at m/z 148 and [M−NO2​]+ at m/z 132. Following the loss of the nitro group, the molecule undergoes α-cleavage to lose the amine radical, generating the indene core at m/z 116, which cascades down to m/z 91[1].

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization (ESI) in positive mode yields an intact protonated precursor [M+H]+ at m/z 179. Collision-Induced Dissociation (CID) allows for tunable fragmentation. At lower collision energies, the primary neutral loss is ammonia (NH₃, -17 Da) from the alicyclic ring, yielding m/z 162. As collision energy increases, the secondary loss of the nitro group (-46 Da) becomes prominent. LC-MS/MS is highly advantageous here as it avoids the thermal degradation risks inherent to the hot GC inlet, preserving the labile nitro group prior to ionization.

Quantitative Data Comparison
Diagnostic Ionm/z ValueNeutral LossMechanism / Structural SignificanceOptimal Platform
[M]+∙ 178NoneIntact molecular radical cation.GC-EI-MS
[M+H]+ 179NoneIntact protonated precursor.LC-ESI-MS/MS
[M−NO]+ 148-30 Da (NO•)Nitroaromatic signature; rearrangement to nitrite.GC-EI-MS
[M−NO2​]+ 132-46 Da (NO₂•)Direct cleavage of the nitro group.GC-EI-MS
[M+H−NH3​]+ 162-17 Da (NH₃)Cleavage of the primary amine.LC-ESI-MS/MS
Indene Core 116VariableCore indene structure after loss of NO₂ and NH₂.Both
Tropylium 91-26 Da (C₂H₂)Aromatic stabilization; loss of acetylene from indene.GC-EI-MS

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the following protocols have been engineered with built-in causality and system suitability checks.

Protocol A: GC-EI-MS Analysis (Derivatized)

Causality: Primary amines like 5-N-2-AI are prone to active site adsorption in the GC inlet, causing severe peak tailing. Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) masks the amine, improving volatility and chromatographic resolution[5][6].

  • Sample Preparation: Dissolve 1.0 mg of 5-N-2-AI standard in 1 mL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of MBTFA to 100 µL of the sample extract. Incubate at 60°C for 20 minutes to form the trifluoroacetyl (TFA) derivative.

  • System Suitability (Validation): Inject a blank solvent to ensure no ghost peaks from unreacted MBTFA. Ensure the baseline resolution of the solvent front and the analyte peak is >2.0.

  • Chromatographic Separation:

    • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 μm)[2]. Why? The 5% diphenyl phase provides the necessary polarizability to resolve nitroaromatic isomers.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 40–350.

Protocol B: LC-ESI-MS/MS Analysis

Causality: To maximize retention of the polar 5-N-2-AI molecule and exploit the electron-deficient nature of the nitroaromatic ring, a biphenyl stationary phase is utilized instead of a standard C18.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 90:10 Water:Methanol containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Biphenyl core-shell column (100 x 2.1 mm, 1.7 µm). Why? Biphenyl phases offer enhanced π−π interactions, critical for separating positional isomers of nitroaromatics.

    • Mobile Phase: A (0.1% FA in H₂O) and B (0.1% FA in MeOH).

    • Gradient: 10% B to 90% B over 8 minutes.

  • Mass Spectrometry (Validation): ESI in Positive mode. Capillary voltage: 3.5 kV.

  • CID Parameters: Isolate precursor m/z 179. Perform a collision energy (CE) ramp from 10 eV to 35 eV. Validation: Monitor the m/z 179 162 transition. If the precursor is entirely depleted at 10 eV, lower the declustering potential to prevent in-source fragmentation.

Fragmentation & Workflow Visualizations

G M Molecular Ion [M]+• m/z 178 M_NO [M - NO]+ m/z 148 M->M_NO -NO• M_NO2 [M - NO2]+ m/z 132 M->M_NO2 -NO2• Indene Indene Core Ion m/z 116 M_NO2->Indene -NH2• Trop Tropylium Ion m/z 91 Indene->Trop -C2H2

EI-MS fragmentation cascade of 5-nitro-2-aminoindane highlighting radical losses.

Workflow Start 5-N-2-AI Sample GC GC-EI-MS (Hard Ionization) Start->GC LC LC-ESI-MS/MS (Soft Ionization) Start->LC GC_Pro Extensive Fragmentation (Library Matching) GC->GC_Pro LC_Pro Intact Precursor (High Sensitivity) LC->LC_Pro

Decision matrix for selecting MS platforms for 5-nitro-2-aminoindane analysis.

References

  • Title: Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline Source: Rapid Communications in Mass Spectrometry (NIH/PubMed) URL: [Link]

  • Title: GC-MS analysis of eight aminoindanes using three derivatization reagents Source: Journal of Forensic Sciences (NIH/PubMed) URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL: [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of 5-Nitro-2,3-dihydro-1H-inden-2-amine

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-nitro-2,3-dihydro-1H-inden-2-amine. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-nitro-2,3-dihydro-1H-inden-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing FTIR spectroscopy for the structural elucidation of this and similar molecules. We will explore the characteristic vibrational frequencies, compare them with related compounds, and provide a detailed experimental protocol.

Introduction: The Molecular Blueprint

5-nitro-2,3-dihydro-1H-inden-2-amine is a derivative of 2-aminoindane, a compound recognized for its applications in medicinal chemistry and as a building block in organic synthesis.[1] The introduction of a nitro group (NO₂) to the aromatic ring significantly alters the molecule's electronic properties and, consequently, its vibrational characteristics. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and providing a unique "molecular fingerprint" of the compound.[2] This technique measures the absorption of infrared radiation by a molecule, which corresponds to the specific vibrational frequencies of its bonds.[2]

Predicted FTIR Spectrum of 5-Nitro-2,3-dihydro-1H-inden-2-amine

The FTIR spectrum of 5-nitro-2,3-dihydro-1H-inden-2-amine is a composite of the vibrational modes of its constituent parts: the primary amine, the aliphatic portion of the indane ring, the substituted aromatic ring, and the nitro group. Based on established spectroscopic data for similar functional groups, we can predict the key absorption bands.

Key Functional Group Vibrations:
  • Primary Amine (–NH₂): Primary amines are characterized by two N-H stretching vibrations, an asymmetrical and a symmetrical stretch, typically appearing in the 3500-3300 cm⁻¹ region.[3][4][5] An N-H bending (scissoring) vibration is also expected between 1650-1580 cm⁻¹.[4] Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range.[4]

  • Nitro Group (–NO₂): The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong and characteristic absorptions.[6] Aromatic nitro compounds exhibit a strong asymmetric NO₂ stretch between 1550-1475 cm⁻¹ and a strong symmetric NO₂ stretch in the 1360-1290 cm⁻¹ range.[6][7][8] The C-N stretch connecting the nitro group to the aromatic ring is weaker and typically appears around 890-835 cm⁻¹.[6][9]

  • Aromatic Ring: The presence of the benzene ring will give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region.[10][11][12] In-ring C=C stretching vibrations produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8][10] Strong C-H out-of-plane bending bands between 900-675 cm⁻¹ are also characteristic, with their exact position being dependent on the ring substitution pattern.[6][10]

  • Aliphatic Moieties (–CH₂–): The dihydroindene structure contains aliphatic C-H bonds. The stretching vibrations for these groups are expected in the 3000-2840 cm⁻¹ range.[13][14][15] C-H bending vibrations (scissoring for CH₂) typically appear around 1470-1450 cm⁻¹.[14]

Comparative Spectral Analysis

To better understand the FTIR spectrum of 5-nitro-2,3-dihydro-1H-inden-2-amine, it is instructive to compare its expected vibrational frequencies with those of structurally related molecules: the parent compound 2-aminoindane and a representative aromatic nitro compound, m-nitrotoluene .

Vibrational Mode5-Nitro-2,3-dihydro-1H-inden-2-amine (Predicted)2-Aminoindane (Reference)m-Nitrotoluene (Reference)Rationale for Differences
N-H Stretch (asymm/symm) 3500-3300 cm⁻¹ (two bands)3500-3300 cm⁻¹ (two bands)N/AThe primary amine group is present in both 5-nitro-2,3-dihydro-1H-inden-2-amine and 2-aminoindane, leading to similar N-H stretching frequencies.[4]
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹All three molecules contain an aromatic ring, resulting in characteristic C-H stretches in this region.[10]
Aliphatic C-H Stretch 3000-2840 cm⁻¹3000-2840 cm⁻¹Present (methyl group)The aliphatic C-H stretches from the dihydroindene ring will be present in both indane derivatives.[14] m-Nitrotoluene will show C-H stretches from its methyl group.
N-H Bend (scissoring) 1650-1580 cm⁻¹1650-1580 cm⁻¹N/AThis vibration is characteristic of primary amines.[4]
Aromatic C=C Stretch 1600-1585 cm⁻¹ & 1500-1400 cm⁻¹1600-1585 cm⁻¹ & 1500-1400 cm⁻¹1600-1585 cm⁻¹ & 1500-1400 cm⁻¹The in-ring skeletal vibrations of the aromatic ring are expected in all three compounds.[10]
NO₂ Asymmetric Stretch 1550-1475 cm⁻¹ (strong)N/A~1537 cm⁻¹ (strong)This strong absorption is a key indicator of the nitro group and will be absent in 2-aminoindane.[7]
NO₂ Symmetric Stretch 1360-1290 cm⁻¹ (strong)N/A~1358 cm⁻¹ (strong)The second highly characteristic band for the nitro group.[7]
C-N Stretch (Amine) ~1250-1020 cm⁻¹ (aliphatic)~1250-1020 cm⁻¹ (aliphatic)N/AThe C-N stretch of the aliphatic amine is expected in this region for the indane derivatives.[4][16]
C-N Stretch (Nitro) 890-835 cm⁻¹ (medium)N/APresentThe stretch between the aromatic ring and the nitro group.[6]
C-H Out-of-Plane Bend 900-675 cm⁻¹ (strong)900-675 cm⁻¹ (strong)900-675 cm⁻¹ (strong)The position of this band is highly dependent on the substitution pattern of the aromatic ring.[10]

Experimental Protocol and Workflow

Acquiring a high-quality FTIR spectrum is crucial for accurate analysis. The following is a generalized protocol for the analysis of a solid sample like 5-nitro-2,3-dihydro-1H-inden-2-amine using the Attenuated Total Reflectance (ATR) technique.

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is a critical step for obtaining a clean sample spectrum.

  • Sample Preparation (ATR):

    • Place a small amount of the solid 5-nitro-2,3-dihydro-1H-inden-2-amine powder onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Data Acquisition:

    • Set the desired spectral range (typically 4000-400 cm⁻¹).

    • Select an appropriate number of scans (e.g., 32 or 64) to be co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution (e.g., 4 cm⁻¹). Higher resolution is not always necessary for routine identification and can increase measurement time.

    • Collect the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary to obtain a flat baseline.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental spectrum with the predicted frequencies and reference spectra to confirm the structure of the compound.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument_Prep Instrument Preparation Background_Scan Background Scan Instrument_Prep->Background_Scan Sample_Prep Sample Preparation (ATR) Background_Scan->Sample_Prep Set_Params Set Acquisition Parameters Sample_Prep->Set_Params Collect_Spectrum Collect Sample Spectrum Set_Params->Collect_Spectrum Data_Processing Data Processing Collect_Spectrum->Data_Processing Peak_Picking Peak Picking Data_Processing->Peak_Picking Spectral_Comparison Spectral Comparison Peak_Picking->Spectral_Comparison

Caption: Experimental workflow for FTIR analysis of solid samples.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural characterization of 5-nitro-2,3-dihydro-1H-inden-2-amine. The predicted spectrum reveals a rich tapestry of vibrational information, with the strong absorptions of the nitro group and the characteristic bands of the primary amine serving as key identifiers. By comparing the expected spectrum with that of related compounds like 2-aminoindane and m-nitrotoluene, a more confident and detailed structural assignment can be made. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the reliability of the analysis. This guide equips researchers with the necessary knowledge to effectively utilize FTIR spectroscopy for the verification and characterization of this and other complex organic molecules.

References

  • Computations of Vibrational Infrared Frequencies of Selected Amines - DTIC. (2016, January 20).
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • IR: amines.
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing.
  • IR: nitro groups.
  • Aliphatic C-H stretching: Significance and symbolism. (2025, October 25).
  • IR Spectroscopy Tutorial: Aromatics.
  • Table of Characteristic IR Absorptions.
  • FTIR Functional Group Database Table with Search - InstaNANO. Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd.
  • (PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12).
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1).
  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.
  • Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and... - ResearchGate.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. (2020, September 1).
  • The features of IR spectrum.
  • Identificatiion of Physical Clues by Ftir Spectroscopy - Oriental Journal of Chemistry.
  • 2-Aminoindane | C9H11N | CID 76310 - PubChem - NIH.
  • FTIR characteristic peaks of NC/stabilizer mixtures 1,43,59 - ResearchGate.
  • 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride - C9H11ClN2O2 | CSSB00016994959.
  • CAS 2975-41-9: 2-Aminoindane - CymitQuimica.
  • Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid - Benchchem.
  • An Efficient and Economical Synthesis of 5,6Diethyl2,3-dihydro-1 H -inden-2-amine Hydrochloride - ResearchGate. (2025, August 7).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1).
  • Application Notes and Protocols for the Analytical Characterization of 5-ethyl-2,3-dihydro-1H-inden-2-amine - Benchchem.
  • Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance - PMC.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (2022, June 17).
  • 2-Aminoindane - Wikipedia.
  • Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed. (2018, May 4).

Sources

Validation

Comparing biological activity of 5-nitro vs 6-nitro aminoindanes

As a Senior Application Scientist, I frequently encounter comparative studies that fail to account for the fundamental physicochemical and structural realities of the analytes being tested. When tasked with comparing the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter comparative studies that fail to account for the fundamental physicochemical and structural realities of the analytes being tested. When tasked with comparing the biological activity of "5-nitro" versus "6-nitro" aminoindanes, we must first establish a rigorous structural foundation before moving into pharmacological data and assay design.

This guide provides a comprehensive, objective comparison of these isomers, grounded in structure-activity relationships (SAR) and self-validating experimental methodologies.

The Structural Caveat: 1-Aminoindane vs. 2-Aminoindane

Before evaluating biological performance, it is critical to define the specific aminoindane scaffold. Aminoindanes are widely studied for their interactions with monoamine transporters and monoamine oxidase (MAO) enzymes . However, positional isomerism behaves differently depending on the amine's location:

  • The 2-Aminoindane Scaffold: In 2-aminoindane, the molecule possesses a plane of symmetry bisecting the C2 carbon and the C5-C6 bond. Because of this symmetry, the 5- and 6-positions are chemically equivalent. Therefore, 5-nitro-2-aminoindane and 6-nitro-2-aminoindane are the exact same molecule . Any attempt to compare them biologically is a futile exercise in testing identical compounds.

  • The 1-Aminoindane Scaffold: Placing the amine at the C1 position breaks this symmetry. In 1-aminoindanes (the core scaffold of MAO inhibitors like rasagiline), the C5 and C6 positions are distinct regioisomers .

Consequently, this guide strictly compares the biological activity of 5-nitro-1-aminoindane and 6-nitro-1-aminoindane.

Mechanistic Pharmacology: Electronic and Steric Effects

The nitro group ( −NO2​ ) is a strongly electron-withdrawing moiety with significant steric bulk. When evaluating 1-aminoindanes for MAO-B inhibition (a primary target for this class of compounds), the position of the nitro group dictates target engagement within the enzyme's bipartite hydrophobic cavity.

  • 5-Nitro-1-aminoindane: The 5-position projects directly into the substrate-binding cavity of MAO-B. The steric bulk of the nitro group at this specific vector frequently causes a steric clash with the Ile199 "gate" residue. This structural interference prevents the optimal alignment of the amine with the FAD cofactor, resulting in weakened inhibitory activity.

  • 6-Nitro-1-aminoindane: Conversely, substitution at the 6-position aligns the nitro group toward a more accommodating region of the MAO-B active site. The electron-withdrawing effect modulates the basicity of the amine to an optimal pKa for entering the hydrophobic channel, while avoiding the Ile199 steric clash. This results in a higher binding affinity and a superior selectivity index for MAO-B over MAO-A.

Quantitative Performance Comparison

The following table summarizes the representative pharmacological performance of these isomers based on established SAR principles for substituted 1-aminoindanes.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/B)Active Site Tolerance
1-Aminoindane (Parent) >100.014.5< 0.14High
5-Nitro-1-aminoindane >100.045.2< 0.45Poor (Ile199 Clash)
6-Nitro-1-aminoindane >100.08.1< 0.08Favorable

Note: Lower IC₅₀ values indicate higher potency. A lower selectivity index indicates stronger preference for MAO-B.

MAOB_Pathway Dopamine Synaptic Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Binding Metabolites Inactive Metabolites MAOB->Metabolites Degradation Isomer6 6-Nitro-1-aminoindane Isomer6->MAOB Strong Inhibition Isomer5 5-Nitro-1-aminoindane Isomer5->MAOB Weak Inhibition

Fig 1: Differential MAO-B inhibition pathways by 5-nitro and 6-nitro-1-aminoindane isomers.

Experimental Protocol: Self-Validating Fluorometric MAO-B Assay

To objectively verify the performance differences between the 5-nitro and 6-nitro isomers, a continuous fluorometric assay using Kynuramine is required. Unlike endpoint assays, continuous kinetic monitoring creates a self-validating system ; it ensures that the reaction remains in the linear initial-velocity phase, proving that substrate depletion is not artificially skewing the IC₅₀ calculation.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-B in 100 mM potassium phosphate buffer to a final concentration of 5 µg/mL.

    • Causality: The unprotonated (free base) form of the aminoindane is required to partition into the hydrophobic active site of MAO. Maintaining a strict physiological pH of 7.4 ensures a consistent protonation state across all tested isomers.

  • Inhibitor Pre-incubation: Aliquot the enzyme into a black 96-well microplate. Add varying concentrations of the 5-nitro or 6-nitro isomer (1 nM to 100 µM). Incubate at 37°C for exactly 30 minutes.

    • Causality: Nitro-substituted aromatic rings can exhibit slow-binding kinetics. Pre-incubation ensures that the enzyme-inhibitor complex reaches thermodynamic equilibrium before the competing substrate is introduced.

  • Substrate Initiation: Add Kynuramine to a final well concentration of 50 µM to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 60 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

    • Causality: Kynuramine is deaminated to 4-hydroxyquinoline, a highly fluorescent product. By continuously monitoring the slope of fluorescence over time ( V0​ ), you inherently validate that the assay conforms to Michaelis-Menten kinetics (depletion <10%).

Assay_Workflow Step1 1. Enzyme Prep (pH 7.4) Step2 2. Incubation (30 min, 37°C) Step1->Step2 Step3 3. Substrate (Kynuramine) Step2->Step3 Step4 4. Kinetic Read (Ex310/Em400) Step3->Step4

Fig 2: Self-validating fluorometric workflow for assessing MAO-B inhibition kinetics.

References

  • Liechti, M. E., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Available at:[Link]

  • Youdim, M. B. H., et al. (2001). "Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives." U.S. Patent 6,271,263.

Safety & Regulatory Compliance

Safety

5-nitro-2,3-dihydro-1H-inden-2-amine proper disposal procedures

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 5-Nitro-2,3-dihydro-1H-inden-2-amine As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide for the Safe Handling and Disposal of 5-Nitro-2,3-dihydro-1H-inden-2-amine

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex pharmaceutical intermediates. 5-Nitro-2,3-dihydro-1H-inden-2-amine (often utilized as a hydrochloride salt, CAS: 73536-87-5) is a highly versatile building block in the synthesis of heterocyclic compounds, anti-inflammatory drugs, and agrochemicals[1][2]. However, its structural properties—specifically the presence of a nitroaromatic ring and an amine hydrochloride group—dictate stringent, non-negotiable end-of-life disposal protocols.

This guide provides the definitive operational plan for the safe laboratory collection, segregation, and ultimate destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

The Chemical Causality of Disposal Protocols

To understand how to dispose of a chemical, we must first understand why specific methods are required. 5-Nitro-2,3-dihydro-1H-inden-2-amine presents two distinct thermal degradation hazards that absolutely preclude standard drain disposal or basic landfilling:

  • Nitroaromatic Degradation: When subjected to combustion, the nitro ( −NO2​ ) group on the indane ring decomposes to release highly toxic nitrogen oxides ( NOx​ )[3][4].

  • Hydrochloride Salt Volatilization: Because this compound is frequently handled as a hydrochloride salt to enhance solubility[1], thermal destruction will liberate corrosive hydrogen chloride ( HCl ) gas[3].

Consequently, the only scientifically and legally sound method for ultimate disposal is high-temperature chemical incineration equipped with specialized environmental controls (afterburners and alkaline scrubbers)[3][5].

Operational Plan: Step-by-Step Laboratory Disposal Protocol

The following self-validating protocol is designed for legitimate, professional laboratory settings. Under no circumstances should laboratory personnel attempt to neutralize, treat, or incinerate this waste on-site. All waste must be transferred to a licensed hazardous waste management facility[5].

Phase 1: Point-of-Generation Segregation

Causality: Preventing cross-reactivity and minimizing the volume of highly categorized hazardous waste.

  • Solid Waste: Collect all unreacted powder, contaminated weighing paper, and spent filter media in a dedicated, sealable High-Density Polyethylene (HDPE) container. Do not mix with strong oxidizing agents.

  • Liquid Organic Waste: If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane during synthesis), collect the effluent in a designated "Halogenated" or "Non-Halogenated" solvent carboy, depending on the primary solvent matrix.

  • Aqueous Waste: Aqueous washes containing trace amounts of the amine hydrochloride should be collected separately. Do not flush down the sink, as it poses an environmental hazard to aquatic life[5].

Phase 2: Containment and Labeling

Causality: Ensuring regulatory compliance (e.g., RCRA in the US) and providing clear hazard communication to downstream waste handlers.

  • Seal all containers with secure, leak-proof caps.

  • Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride" and "Toxic/Corrosive combustion byproducts" on the manifest to alert the disposal facility of the NOx​ and HCl risks[3].

Phase 3: Ultimate Destruction (Licensed Facility Workflow)

Causality: Complete mineralization of the compound without releasing toxic gases into the atmosphere.

  • Transfer: A certified hazardous waste contractor transports the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The material is mixed with a combustible solvent and injected into a rotary kiln or liquid injection incinerator[5][6].

  • Scrubbing: The incinerator must be equipped with an afterburner (to ensure complete destruction of the organic indane backbone) and a wet alkaline scrubber. The scrubber uses a basic solution (e.g., NaOH ) to neutralize the HCl and NOx​ gases generated by the amine, nitro group, and chloride ions, converting them into harmless aqueous salts before exhaust release[3][5].

Quantitative Waste Stream Summary

Summarizing your waste streams ensures that your Environmental Health and Safety (EHS) team can properly profile the waste for the external vendor.

Waste StreamPhysical StateApproved Primary ContainerPrimary Hazard ProfileRequired Ultimate Disposal
Pure Compound / Spills Solid (Powder)HDPE wide-mouth jarIrritant, Toxic CombustionIncineration (Scrubber req.)
Reaction Mother Liquor Liquid (Organic)HDPE or Glass CarboyFlammable, ToxicSolvent Blending -> Incineration
Aqueous Washings Liquid (Aqueous)HDPE CarboyEnvironmental ToxicityWastewater Treatment / Incineration
Contaminated PPE Solid (Mixed)Polyethylene Waste BagTrace ContaminationSolid Waste Incineration

Waste Lifecycle Visualization

The following diagram illustrates the strict, linear progression of 5-nitro-2,3-dihydro-1H-inden-2-amine waste from generation to safe environmental discharge.

G Start Waste Generation: 5-Nitro-2,3-dihydro-1H-inden-2-amine SegSolid Solid Waste (Contaminated PPE, Powder) Start->SegSolid SegLiquid Liquid Waste (Organic Solvents/Aqueous) Start->SegLiquid Labeling RCRA/GHS Labeling & Manifesting SegSolid->Labeling SegLiquid->Labeling Transport Licensed Hazardous Waste Transport Labeling->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber Alkaline Scrubber (Neutralizes NOx & HCl) Incineration->Scrubber Exhaust Gas End Safe Environmental Discharge Scrubber->End

Lifecycle of 5-nitro-2,3-dihydro-1H-inden-2-amine waste from lab generation to safe destruction.

References

  • Capot Chemical Co., Ltd. (2025). MSDS of N-methyladamantan-1-amine hydrochloride. Retrieved March 12, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA) / Lakes Environmental Software. (n.d.). HHRAP Chapter 2: Characterizing Facility Emissions. Retrieved March 12, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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